1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Description
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Properties
IUPAC Name |
1-(3-bromopropoxy)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQOBERZNSEHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455579 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-92-4 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Benzyloxy)-4-(3-bromopropoxy)benzene chemical properties
An In-Depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Structurally, it features a central benzene ring substituted with a protective benzyloxy group and a reactive 3-bromopropoxy chain.[1] This unique arrangement of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmacologically active agents.[1] Its primary utility lies in the electrophilic nature of the terminal bromine atom on the propoxy chain, which provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, grounded in established scientific principles.
Physicochemical and Computed Properties
The fundamental properties of this compound define its behavior in chemical systems and inform its handling and purification. The compound is a white solid at room temperature with a defined melting point, indicating a high degree of purity when properly synthesized.[1] Its computed properties, such as a high XLogP3 value, suggest significant lipophilicity, a critical parameter in drug design influencing membrane permeability and solubility.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [2] |
| CAS Number | 80199-92-4 | [1][2] |
| Molecular Formula | C₁₆H₁₇BrO₂ | [2] |
| Molecular Weight | 321.21 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 53–55 °C | [1] |
| XLogP3 | 4.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 7 | [2] |
Synthesis and Purification
The most reliable and common method for preparing this compound is via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly well-suited for this target molecule.
Causality of Experimental Design
The choice of reactants and conditions is dictated by the need for a selective and high-yield transformation.
-
Starting Materials : The synthesis begins with 4-(Benzyloxy)phenol and 1,3-dibromopropane.[1] The phenolic hydroxyl group of 4-(benzyloxy)phenol is sufficiently acidic to be deprotonated by a mild base. 1,3-dibromopropane serves as the electrophile; using it in excess can favor mono-alkylation, although careful control of stoichiometry is key to preventing the formation of a dimeric by-product.
-
Base Selection : Potassium carbonate (K₂CO₃) is the base of choice.[1] It is a moderately strong, inexpensive, and non-hygroscopic base that is effective at deprotonating the phenol to its corresponding phenoxide nucleophile. Its moderate basicity is crucial as it minimizes potential side reactions that could occur with stronger bases.
-
Solvent System : A polar aprotic solvent like acetonitrile is preferred.[1] It readily dissolves the reactants and facilitates the SN2 reaction mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.
-
Reaction Conditions : The reaction proceeds efficiently at room temperature over 12-24 hours.[1] Heating is generally unnecessary and can increase the likelihood of side reactions, such as elimination or bis-alkylation of the dibromopropane.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation : To a solution of 4-(benzyloxy)phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Electrophile : Add 1,3-dibromopropane (1.5 eq) to the mixture.
-
Reaction : Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, filter the solid potassium carbonate and wash the filter cake with acetonitrile. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity, with the product typically eluting at a 4:1 hexane/ethyl acetate ratio).[1]
-
Isolation : Combine the fractions containing the pure product and remove the solvent in vacuo to afford this compound as a white solid. A typical yield is approximately 75%.[1]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.
| Technique | Expected Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ 6.8–7.4 (m, 9H, Ar-H), δ 5.0 (s, 2H, -OCH₂Ph), δ 4.1 (t, 2H, Ar-OCH₂-), δ 3.6 (t, 2H, -CH₂Br), δ 2.3 (quint, 2H, -CH₂CH₂CH₂-) | Confirms the presence and connectivity of aromatic and aliphatic protons. The distinct signals for the benzylic, propoxy, and brominated methylene groups are diagnostic.[1] |
| ¹³C NMR | δ 153-158 (Ar-C-O), δ 115-137 (Ar-C), δ 70 (-OCH₂Ph), δ 65 (Ar-OCH₂-), δ 32 (-CH₂Br), δ 30 (-CH₂CH₂CH₂-) | Provides a carbon count and confirms the electronic environment of each carbon atom. |
| FT-IR | ~1250–1050 cm⁻¹ (C-O-C stretch), ~690–900 cm⁻¹ (aromatic C-H bend) | Confirms the presence of the key ether functional groups.[1] |
| HRMS (ESI+) | Calculated m/z for [C₁₆H₁₇BrO₂ + H]⁺ and [C₁₆H₁₇BrO₂ + Na]⁺ | Provides the exact mass, confirming the molecular formula with high precision.[1] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual functionality. The benzyloxy group is a stable protecting group for the phenol, while the 3-bromopropoxy chain is the primary site of reactivity.
Nucleophilic Substitution
The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the most common transformation for this intermediate.
-
Mechanism : The reaction typically proceeds via an SN2 mechanism, where a nucleophile (e.g., an amine, thiol, or azide) displaces the bromide ion.
-
Common Reagents : Nucleophilic substitution can be achieved with reagents like sodium azide (to form an azide), potassium thiolate (to form a thiol), or various primary and secondary amines (to form secondary or tertiary amines, respectively).[1] These reactions are usually conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the attacking species.[1]
Diagram of Synthetic Utility
Caption: Nucleophilic substitution pathway using the title compound as an intermediate.
Applications in Research and Drug Development
This compound is not typically a final drug product but rather a key intermediate used to construct more complex and potent molecules.
-
Histamine H3 Receptor Ligands : Research has demonstrated the utility of this compound in synthesizing ligands for the histamine H3 receptor.[1] These receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD. The 3-bromopropoxy chain acts as a flexible linker to attach various amine-containing pharmacophores, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity.[1]
-
Cholinesterase Inhibitors : The overall molecular scaffold shares features with known cholinesterase inhibitors. By reacting the terminal bromide with appropriate nitrogenous bases, novel compounds can be generated and screened for their ability to inhibit acetylcholinesterase (AChE), a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
Safety, Handling, and Storage
Due to its chemical structure, specifically the presence of a brominated alkyl chain, this compound must be handled with appropriate caution as it is a potential alkylating agent and irritant.[1]
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, ideally at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[1]
-
Disposal : Waste containing this compound should be disposed of as halogenated organic waste, following all institutional and local environmental regulations.[1]
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are ideally suited for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of neurologically active compounds underscore its importance. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile molecule to its fullest extent in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical intermediate 1-(benzyloxy)-4-(3-bromopropoxy)benzene, a versatile building block in medicinal chemistry. We will delve into its synthesis via the Williamson ether synthesis, explore its detailed characterization, and discuss its significant applications, particularly in the development of histamine H₃ receptor antagonists and cholinesterase inhibitors for neurodegenerative diseases.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with the chemical formula C₁₆H₁₇BrO₂ and CAS number 80199-92-4, is a diaryl ether derivative of significant interest in organic synthesis.[1][2] Its structure, featuring a stable benzyloxy protecting group and a reactive 3-bromopropoxy chain, makes it an ideal starting material for the synthesis of a wide range of pharmacologically active molecules. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine-containing moieties, which are crucial for biological activity in many drug candidates.[1]
This guide will provide a detailed exploration of this compound, from the fundamental principles of its synthesis to its application in the generation of novel therapeutics.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]
Reaction Mechanism and Rationale
The synthesis involves two key steps:
-
Deprotonation of the Phenol: The reaction is initiated by the deprotonation of 4-(benzyloxy)phenol using a mild base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent such as acetonitrile. This generates a potent nucleophile, the 4-(benzyloxy)phenoxide ion. The choice of a mild base is crucial to avoid potential side reactions.
-
Nucleophilic Substitution (Sₙ2): The generated phenoxide ion then undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,3-dibromopropane. The bromide ion is displaced in a concerted Sₙ2 reaction, forming the desired ether linkage.[3][4][5][6] Using a dihaloalkane like 1,3-dibromopropane allows for the selective mono-alkylation of the phenol, leaving a terminal bromine for further functionalization.
It is important to use a primary alkyl halide (like 1,3-dibromopropane) to favor the Sₙ2 pathway. Secondary and tertiary alkyl halides are more prone to E2 elimination as a competing side reaction, especially in the presence of a strong base.[3][4]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-(Benzyloxy)phenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-(benzyloxy)phenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to a 4:1 hexane/ethyl acetate mixture) to afford this compound as a white solid.[3] A typical yield is around 75%.[3]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇BrO₂ | [1][2] |
| Molecular Weight | 321.21 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 53–55 °C | [3] |
| CAS Number | 80199-92-4 | [1][2] |
| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key structural information. The expected chemical shifts (in ppm) in a solvent like acetone-d₆ are:
-
Aromatic Protons: Doublets in the range of δ 6.8–7.4 ppm.
-
Benzyloxy CH₂: A singlet at approximately δ 4.5–5.0 ppm.
-
Bromopropoxy CH₂Br: A triplet at approximately δ 3.4–3.6 ppm.
-
Other Propoxy CH₂ groups: Multiplets in the aliphatic region.[3]
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propoxy chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups:
-
C-O-C stretch: A strong band in the region of 1250–1050 cm⁻¹, characteristic of the ether linkages.[3]
-
Aromatic C-H bend: Bands in the range of 690–900 cm⁻¹.[3]
-
C-Br stretch: A weaker band typically found in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI+) can be used to confirm the molecular weight and elemental composition of the compound.[3] The fragmentation pattern would likely show the loss of the bromine atom and cleavage of the ether linkages. A prominent fragment would be the benzylic cation at m/z 91.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of compounds targeting various biological systems, particularly in the realm of neurodegenerative diseases.
Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine.[2] Antagonists of the H₃ receptor are being investigated as potential treatments for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
The this compound scaffold provides an ideal starting point for the synthesis of H₃ receptor antagonists. The 3-bromopropoxy chain allows for the facile introduction of various cyclic and acyclic amine moieties, which are known to be crucial for high-affinity binding to the H₃ receptor.
Application as a Synthetic Building Block
Caption: Use in synthesizing H₃ receptor antagonists.
By reacting this compound with different amines, libraries of compounds can be generated and screened for their H₃ receptor binding affinity (Ki values). Subsequent removal of the benzyl protecting group, often by catalytic hydrogenation, yields the final active compounds.
Cholinesterase Inhibitors
The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2] The structural features of this compound suggest its potential as a scaffold for the design of cholinesterase inhibitors.[2] By introducing appropriate pharmacophores through the reactive bromopropoxy group, novel molecules with dual H₃ receptor antagonist and cholinesterase inhibitory activity can be developed, offering a multi-target approach to treating complex neurodegenerative diseases.
Safety and Handling
As a brominated alkylating agent, this compound should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles when handling this compound.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Storage at 2–8°C under an inert atmosphere is recommended to prevent degradation.[3]
-
Disposal: Dispose of waste containing this compound according to institutional guidelines for halogenated organic waste.[3]
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an invaluable tool for researchers and drug development professionals. The ability to readily introduce diverse functionalities allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel and potent therapeutic agents, particularly in the challenging field of neurodegenerative diseases.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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MDPI. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. [Link]
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MDPI. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. [Link]
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PubChem. This compound. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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ResearchGate. Inhibitory activity against cholinesterases and the IC50 ratio of the studied compounds. [Link]
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Chemistry Steps. Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(Benzyloxy)-4-(3-bromopropoxy)benzene has emerged as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a benzyloxy group and a reactive bromopropoxy chain, offers a versatile platform for the construction of complex molecular architectures with significant pharmacological potential. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, and applications, with a strong emphasis on the practical insights and experimental details necessary for its effective utilization in a laboratory setting. As a senior application scientist, the aim is to not only present established protocols but also to elucidate the underlying chemical principles that govern its reactivity and utility, thereby empowering researchers to innovate and adapt these methodologies to their specific research objectives.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is known by several names in the chemical literature and commercial catalogs. A thorough understanding of its nomenclature is crucial for accurate literature searches and procurement.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene [1]. However, it is more commonly referred to by the semi-systematic name This compound .
A comprehensive list of synonyms and identifiers is provided in the table below to facilitate its recognition across various databases and supplier inventories.
| Identifier Type | Value |
| IUPAC Name | 1-(3-bromopropoxy)-4-phenylmethoxybenzene[1] |
| CAS Number | 80199-92-4[1] |
| Molecular Formula | C₁₆H₁₇BrO₂[1] |
| Synonyms | This compound, p-(3-bromopropoxy)phenyl benzyl ether, 1-benzyloxy-4-(3-bromopropyloxy)benzene, Benzene, 1-(3-bromopropoxy)-4-(phenylmethoxy)-[1] |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in chemical reactions. This compound is a white solid at room temperature, a characteristic that simplifies its weighing and transfer in a laboratory setting.[2] Its molecular structure, possessing both polar ether linkages and nonpolar aromatic rings, dictates its solubility profile. The presence of the brominated alkyl chain contributes to its lipophilicity, rendering it more soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) than in aqueous media.[2]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Weight | 321.21 g/mol | [1] |
| Melting Point | 53–55 °C | [2] |
| Physical State | White solid | [2] |
| Solubility | Soluble in organic solvents (e.g., THF, DCM) | [2] |
Synthesis Protocol: A Step-by-Step Guide
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-(benzyloxy)phenol is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,3-dibromopropane.
The choice of a relatively weak base, such as potassium carbonate, is crucial for the selective mono-alkylation of the phenol.[2] A stronger base could potentially lead to side reactions. The reaction is typically carried out at room temperature, which is advantageous as it minimizes the risk of product decomposition and side-product formation.[2]
Below is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Benzyloxy)phenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 4-(benzyloxy)phenol (1.0 equivalent) in acetonitrile or THF, add potassium carbonate (2.0 equivalents).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The potassium carbonate will deprotonate the phenol to form the potassium phenoxide in situ.
-
Alkylation: Add 1,3-dibromopropane (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.[2]
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The synthetic utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential. The presence of the reactive 3-bromopropoxy group allows for facile introduction of various functionalities through nucleophilic substitution reactions.
Precursor for Histamine H₃ Receptor Ligands
A primary application of this compound is in the development of ligands for the histamine H₃ receptor.[2] The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, it has emerged as a promising target for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
The 3-bromopropoxy chain of this compound serves as a convenient linker to introduce various amine-containing pharmacophores, which are often crucial for binding to the H₃ receptor. The benzyloxy group can also be a key structural element for receptor affinity or can be deprotected to reveal a phenol for further functionalization.
Caption: Role of H3 receptor antagonists in neurotransmission.
Potential as a Cholinesterase Inhibitor
The structural framework of this compound also suggests its potential as a precursor for the development of cholinesterase inhibitors.[2] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The ether linkages and the aromatic rings present in this compound are features found in many known cholinesterase inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Due to its brominated alkyl chain, it should be considered a potential alkylating agent and an irritant.[1]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[1]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as halogenated organic waste according to institutional guidelines.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to prevent degradation.[1]
Conclusion
This compound stands as a testament to the power of well-designed chemical intermediates in accelerating drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of reactive and modifiable functional groups, provides a robust platform for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of this valuable synthetic building block. As our understanding of complex diseases evolves, the demand for versatile and readily accessible chemical tools like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
References
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PubChem. This compound. [Link]
Sources
The Strategic Utility of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in Modern Organic Synthesis
A Technical Guide for Researchers in Drug Discovery and Complex Molecule Synthesis
Authored by: A Senior Application Scientist
Abstract
1-(Benzyloxy)-4-(3-bromopropoxy)benzene has emerged as a pivotal bifunctional building block in the landscape of advanced organic synthesis. Its unique architecture, featuring a stable benzyl-protected phenol and a reactive bromopropyl ether linkage, offers a strategic advantage in the modular construction of complex molecular scaffolds. This guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications, with a focus on the rationale behind its use in the synthesis of pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and strategic considerations for its incorporation into multi-step synthetic routes are presented to empower researchers in leveraging its full potential.
Introduction: A Molecule of Strategic Importance
In the quest for novel therapeutics and functional materials, the ability to construct complex molecular architectures with precision and efficiency is paramount. This compound, with the chemical formula C₁₆H₁₇BrO₂[1], has garnered attention as a versatile intermediate that elegantly addresses the challenges of multi-step synthesis.[2] This compound masterfully combines two key functionalities: a robust benzyloxy protecting group and a reactive 3-bromopropoxy chain.[2] This dual nature allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and synthetic organic chemists.
The benzyloxy group serves as a reliable protecting group for the phenolic oxygen, which is stable under a wide range of reaction conditions yet can be selectively removed in the later stages of a synthesis.[3] The 3-bromopropoxy moiety, on the other hand, provides a reactive electrophilic site, ideal for the introduction of various nucleophiles through S(_N)2 reactions.[2] This guide will explore the synthesis of this key building block, delve into its chemical reactivity, and showcase its application in the synthesis of complex target molecules, thereby providing a comprehensive resource for its effective utilization.
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of 4-(benzyloxy)phenol with an excess of 1,3-dibromopropane in the presence of a suitable base.
Mechanistic Rationale
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. The base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-(benzyloxy)phenol to generate a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent like acetonitrile or acetone facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4]
Figure 1: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
Materials:
-
4-(Benzyloxy)phenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a stirred solution of 4-(benzyloxy)phenol (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add 1,3-dibromopropane (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.[2]
Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons: δ 6.8–7.4 ppm (multiplets); Benzylic CH₂: δ ~5.0 ppm (singlet); Propoxy CH₂-O: δ ~4.1 ppm (triplet); Propoxy CH₂-Br: δ ~3.6 ppm (triplet); Propoxy internal CH₂: δ ~2.3 ppm (quintet).[2] |
| ¹³C NMR | Aromatic carbons: δ 115–160 ppm; Benzylic CH₂: δ ~70 ppm; Propoxy CH₂-O: δ ~65 ppm; Propoxy CH₂-Br: δ ~32 ppm; Propoxy internal CH₂: δ ~30 ppm.[2] |
| FT-IR | C-O-C stretching: 1250–1050 cm⁻¹; Aromatic C-H bending: 900–690 cm⁻¹.[2] |
| HRMS (ESI+) | Calculated for C₁₆H₁₇BrO₂ [M+H]⁺, observed mass to confirm the molecular formula. |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its bifunctional nature, allowing for a wide range of chemical transformations.
Nucleophilic Substitution at the Propyl Chain
The primary alkyl bromide of the 3-bromopropoxy group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.
Figure 2: General Nucleophilic Substitution Reaction.
This reactivity has been extensively exploited in the synthesis of pharmacologically active molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs).[2] For instance, it serves as a key building block for creating flexible linker regions that can correctly position a pharmacophore for optimal receptor binding.
Application Example: Synthesis of Naftopidil Analogues
Naftopidil is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[5] Analogues of naftopidil can be synthesized using this compound to introduce the phenoxypropyl moiety.
In a hypothetical synthesis, the terminal bromide can be displaced by a piperazine derivative, followed by deprotection of the benzyl ether to yield the final product. The length and flexibility of the propoxy chain are often crucial for achieving high binding affinity.
Role in Natural Product Synthesis
While direct applications in the total synthesis of complex natural products are less commonly documented, this compound and its derivatives are valuable in the synthesis of natural product analogues. The protected phenol allows for modifications on other parts of the molecule before its deprotection to reveal the natural phenolic hydroxyl group. For example, in the synthesis of (±)-sinensine E, a related Williamson etherification using 4-benzyloxyphenol was a key step to introduce a functionalized side chain.[6]
The Benzyl Ether as a Strategic Protecting Group
The choice of the benzyl ether as a protecting group is a strategic one. It is robust to a wide range of reaction conditions, including many nucleophilic and basic conditions that might be employed to modify the bromopropyl chain.
Deprotection Strategies
The removal of the benzyl group is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis.
Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds to yield the deprotected phenol and toluene as a byproduct.[3]
Figure 3: Deprotection via Catalytic Hydrogenolysis.
Other Deprotection Methods: While catalytic hydrogenolysis is prevalent, other methods can be employed, especially when other reducible functional groups are present in the molecule. These include the use of strong acids (e.g., HBr, BBr₃) or oxidative cleavage.[3][7] The choice of deprotection method must be carefully considered in the context of the overall molecular structure to ensure functional group compatibility.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a stable protecting group and a reactive alkyl halide allows for the strategic and efficient construction of complex molecules. A thorough understanding of its synthesis, reactivity, and the strategic implications of the benzyloxy protecting group empowers chemists to design and execute more effective and elegant synthetic routes towards novel and impactful chemical entities. This guide has provided a comprehensive overview to facilitate its broader application in the scientific community.
References
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- A convenient method for the synthesis of (prop-2-ynyloxy)
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This compound | C16H17BrO2 | CID 11110031. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). PMC.
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Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
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Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
- Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2020).
- Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamid
- Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors. (2012). PubMed.
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Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
- Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution) Nucleophilic Aromatic Substitution. (2025).
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube.
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WAY-100635 is a potent dopamine D4 receptor agonist. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. (2011). PMC.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (2025).
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Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
- Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia R
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing.
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On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). MPG.PuRe.
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1-(Benzyloxy)-4-(3-bromopropoxy)benzene literature review
An In-Depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 80199-92-4), a key intermediate in organic synthesis and medicinal chemistry.[1] The document details its synthesis, physicochemical properties, chemical reactivity, and significant applications in drug development, particularly as a versatile linker for constructing pharmacologically active molecules.[1] Emphasis is placed on the practical aspects of its synthesis, including a detailed experimental protocol and mechanistic rationale. Furthermore, this guide explores its utility in the development of ligands for targets such as histamine H3 receptors, which are implicated in neurodegenerative diseases.[1] Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Section 1: Introduction to a Versatile Synthetic Intermediate
This compound, with the chemical formula C₁₆H₁₇BrO₂, is a diaryl ether derivative that has garnered attention as a valuable building block in the synthesis of complex organic molecules.[1] Its structure is characterized by three key features: a stable benzyloxy protecting group, a three-carbon alkoxy linker, and a reactive terminal bromide. This unique combination makes it an ideal bifunctional intermediate. The benzyloxy group is a well-established pharmacophore found in various bioactive compounds, including inhibitors of monoamine oxidase B (MAO-B) which are relevant in therapies for neurodegenerative conditions like Parkinson's disease.[2] The 3-bromopropoxy chain serves as a flexible linker and a reactive handle for introducing other molecular fragments through nucleophilic substitution, enabling the systematic construction of targeted drug candidates.[1]
Section 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis, involving the alkylation of 4-(benzyloxy)phenol with 1,3-dibromopropane.[1]
Principle of Synthesis & Mechanistic Causality
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the hydroxyl group of 4-(benzyloxy)phenol by a moderate base, typically potassium carbonate (K₂CO₃). This generates a potent phenolate nucleophile.[1] The choice of K₂CO₃ is critical; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but mild enough to prevent side reactions, such as elimination or hydrolysis of the alkyl halide. The resulting phenolate ion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage.[1] Using an excess of 1,3-dibromopropane minimizes the formation of the symmetrically substituted diether byproduct. Acetonitrile is a common solvent as it effectively dissolves the reactants and, as a polar aprotic solvent, facilitates the Sₙ2 reaction.[1]
Detailed Experimental Protocol
-
Reagents & Equipment:
-
4-(Benzyloxy)phenol
-
1,3-Dibromopropane (excess, e.g., 3-5 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous, e.g., 2 equivalents)
-
Acetonitrile (CH₃CN, anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 4:1)[1]
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(benzyloxy)phenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Alkylation: Add 1,3-dibromopropane to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product as a white solid.[1] A typical yield for this process is around 75%.[1]
-
Workflow Visualization
Sources
Methodological & Application
Application Note: A Practical Guide to the Purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene using an Optimized Eluent System
Abstract
This comprehensive application note provides a detailed protocol for the purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a key intermediate in synthetic organic chemistry. The focus is on the strategic selection of an appropriate eluent system for efficient separation from common reaction impurities via silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development, offering both a step-by-step methodology and a thorough explanation of the underlying chemical principles to ensure reproducible, high-purity yields.
Introduction: The Significance of Purity
This compound is a valuable bifunctional molecule, featuring a protected phenol and a reactive alkyl bromide.[1][2] This structure makes it a versatile building block for introducing a benzyloxyphenoxypropyl moiety in the synthesis of more complex molecules, such as ligands for biological targets.[1] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps.
The common synthesis route involves a Williamson ether synthesis, reacting 4-(benzyloxy)phenol with an excess of 1,3-dibromopropane in the presence of a mild base like potassium carbonate.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and byproducts. Therefore, a robust purification strategy is essential.
The Cornerstone of Separation: Eluent System Selection
The success of silica gel column chromatography hinges on the choice of the mobile phase, or eluent system. The principle lies in the differential partitioning of the components of a mixture between the stationary phase (silica gel, which is polar) and the mobile phase (the eluent, typically a mixture of nonpolar and polar solvents).
For this compound, the goal is to find an eluent system that provides a good separation between the moderately polar product and potential impurities, which include:
-
4-(Benzyloxy)phenol: More polar than the product due to the free hydroxyl group.
-
1,3-Dibromopropane: Less polar than the product.
-
Byproducts of elimination: Potentially less polar than the product.
A systematic approach to determining the optimal eluent system involves Thin Layer Chromatography (TLC) analysis with various solvent mixtures.
Recommended Eluent Systems
Based on empirical data, two eluent systems have proven effective for the purification of this compound on silica gel:[1]
-
Hexane/Ethyl Acetate (4:1 v/v): This is a widely applicable system for compounds of moderate polarity. Hexane, a nonpolar solvent, and ethyl acetate, a more polar solvent, allow for fine-tuning of the eluent strength.
-
Dichloromethane/Methanol (20:1 v/v): This system offers a different selectivity and can be advantageous if the hexane/ethyl acetate system fails to resolve the product from a specific impurity.
The selection between these systems should be guided by preliminary TLC analysis of the crude reaction mixture.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
TLC plates (silica gel coated)
-
Potassium permanganate stain or UV lamp for TLC visualization
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Step-by-Step Purification Protocol
Step 1: Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto two separate TLC plates.
-
Develop one plate in a chamber containing Hexane/Ethyl Acetate (4:1) and the other in a chamber with Dichloromethane/Methanol (20:1).
-
Visualize the plates under a UV lamp and/or by staining with potassium permanganate.
-
The optimal eluent system is the one that shows the product spot with a Retention Factor (Rf) of approximately 0.3-0.4 and good separation from all impurity spots.
Step 2: Column Preparation
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.
-
Equilibrate the column by running the eluent system through it until the baseline is stable.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness using a rotary evaporator.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Pool the fractions containing the pure product.
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[1]
-
Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its purity and identity.
Data Presentation
| Parameter | Hexane/Ethyl Acetate (4:1) | Dichloromethane/Methanol (20:1) |
| Polarity Index | Low-Medium | Medium |
| Typical Rf of Product | ~0.35 | ~0.4 |
| Elution Order | 1. 1,3-dibromopropane2. Product 3. 4-(benzyloxy)phenol | 1. 1,3-dibromopropane2. Product 3. 4-(benzyloxy)phenol |
| Advantages | Good for resolving less polar impurities. | Can provide better separation for more polar impurities. |
| Disadvantages | May require longer elution times for polar impurities. | Methanol can sometimes cause tailing of spots on TLC. |
Visualizing the Workflow and Logic
Caption: Experimental workflow for the purification of this compound.
Caption: Logic for selecting an eluent system based on compound and impurity polarity.
Troubleshooting and Expert Insights
-
Product Degradation on Silica: While not commonly reported for this compound, some molecules can degrade on the slightly acidic silica gel. If this is suspected, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[3]
-
Co-elution of Impurities: If impurities have a similar polarity to the product, achieving baseline separation can be challenging. In such cases, trying a different solvent system (e.g., switching from a hexane/ethyl acetate base to a dichloromethane/methanol base) can alter the selectivity and improve separation.[3]
-
Broad or Tailing Peaks: This can be indicative of interactions with the stationary phase or the presence of highly polar impurities. Ensuring the sample is loaded in a concentrated band and that the column is packed uniformly can mitigate this.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By systematically evaluating eluent systems using TLC and adhering to a robust column chromatography protocol, researchers can reliably obtain this compound in high purity. The choice between a hexane/ethyl acetate and a dichloromethane/methanol mobile phase provides flexibility in optimizing the separation based on the specific impurity profile of the crude product. This guide offers a comprehensive framework to achieve this, grounded in the fundamental principles of chromatography.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hwang, S., Kang, H. R., & Kim, S. (2009). Synthesis of Polyynes by in Situ Desilylative Bromination and Palladium-Catalyzed Coupling: (7-(Benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, 86, 225. doi:10.15227/orgsyn.086.0225. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]
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The Strategic Application of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in the Synthesis of Potent Histamine H₃ Receptor Ligands
Introduction: Targeting the Histamine H₃ Receptor
The histamine H₃ receptor, a presynaptic G protein-coupled autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[1] This neuromodulatory function has positioned the H₃ receptor as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1] Antagonists and inverse agonists of the H₃ receptor, in particular, have garnered considerable interest as they enhance neurotransmitter release, thereby offering potential therapeutic benefits in conditions characterized by neurotransmitter deficiencies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key synthetic intermediate, 1-(benzyloxy)-4-(3-bromopropoxy)benzene , in the generation of novel histamine H₃ receptor ligands. We will delve into the rationale behind its molecular design, provide detailed, field-tested protocols for its synthesis and subsequent elaboration, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective H₃ receptor antagonists.
Molecular Design Rationale: The Benzyloxy-Phenoxy-Propoxy Scaffold
The design of non-imidazole H₃ receptor antagonists often incorporates a common pharmacophoric motif: a central aromatic core, a flexible linker, and a basic amine moiety. This compound serves as an ideal precursor for constructing ligands based on this pharmacophore.
-
The Benzyloxy-Phenyl Group : This large, lipophilic group effectively occupies a hydrophobic pocket within the H₃ receptor binding site. The benzyloxy moiety not only contributes to the overall lipophilicity of the ligand, which can influence its pharmacokinetic properties, but also engages in crucial van der Waals interactions with the receptor.
-
The Propoxy Linker : The three-carbon alkyl chain provides optimal spacing and conformational flexibility, allowing the basic amine to interact effectively with key acidic residues, such as aspartic acid (Asp114) and glutamic acid (Glu206), in the transmembrane domains of the H₃ receptor.[2]
-
The Bromo Terminus : The terminal bromine atom is an excellent leaving group, facilitating the nucleophilic substitution reaction with a wide variety of primary and secondary amines. This versatility allows for the systematic exploration of the structure-activity landscape by introducing diverse amine head groups.
Synthetic Protocols and Methodologies
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this crucial building block is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-benzyloxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone as the solvent.
-
Addition of Alkylating Agent: While stirring, add 1,3-dibromopropane (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.30 (m, 5H), 6.91 (d, J=9.0 Hz, 2H), 6.85 (d, J=9.0 Hz, 2H), 5.04 (s, 2H), 4.11 (t, J=5.8 Hz, 2H), 3.61 (t, J=6.4 Hz, 2H), 2.33 (p, J=6.1 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 153.5, 153.1, 137.2, 128.6, 128.0, 127.5, 115.5, 115.0, 70.5, 66.2, 32.3, 30.0 |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Part 2: Synthesis of a Representative Histamine H₃ Receptor Ligand
The following protocol details the synthesis of a potent H₃ receptor antagonist, 1-(4-(3-(4-(benzyloxy)phenoxy)propyl)piperidin-1-yl)ethan-1-one , through the N-alkylation of 1-(piperidin-4-yl)ethan-1-one with the previously synthesized intermediate.
Reaction Scheme:
Figure 2: Synthesis of a piperidine-based H₃ receptor ligand.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 1-(piperidin-4-yl)ethan-1-one (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 18-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired product.
Structure-Activity Relationship (SAR) and Pharmacological Evaluation
The versatility of the this compound intermediate allows for the synthesis of a library of compounds by varying the amine nucleophile. This enables a systematic exploration of the structure-activity relationships.
-
The Amine Headgroup: The nature of the amine is critical for H₃ receptor affinity and selectivity. Generally, cyclic amines such as piperidine and pyrrolidine are well-tolerated. Substitution on the amine can further modulate activity. For instance, the introduction of a 4-pyridyl group to the piperidine ring has been shown to influence affinity for both H₃ and sigma-1 receptors.[3]
-
Linker Length and Rigidity: While the three-carbon propoxy linker is common, variations in linker length can impact potency. Increasing or decreasing the chain length can alter the optimal positioning of the amine in the binding pocket. Introducing rigidity into the linker, for example, by incorporating aromatic rings, has been shown to produce high-affinity ligands.[4]
The pharmacological activity of newly synthesized ligands is typically assessed through in vitro binding assays. Radioligand binding assays using membranes from cells expressing the human H₃ receptor (hH₃R) and a radiolabeled antagonist, such as [³H]Nα-methylhistamine, are commonly employed to determine the binding affinity (Ki) of the test compounds.
| Compound Scaffold | Amine Moiety | hH₃R Kᵢ (nM) |
| Phenoxypropyl | Piperidine | 24[5] |
| Phenoxypropyl | 2-Methylpyrrolidine | 25[1] |
| Phenoxypentyl | Azepane | 33.9[6] |
| Benzophenone-pentyl | Piperidine | 8[7] |
Table 2: Representative Binding Affinities of Phenoxyalkylamine-based H₃ Receptor Ligands.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate for the development of novel histamine H₃ receptor ligands. Its rational design incorporates key pharmacophoric elements necessary for high-affinity binding. The straightforward and efficient synthetic protocols for its preparation and subsequent elaboration into diverse amine derivatives make it an attractive tool for medicinal chemists. The ability to systematically modify the amine headgroup allows for the fine-tuning of pharmacological properties, paving the way for the discovery of new therapeutic agents for a range of CNS disorders.
References
- Łażewska, D., & Kieć-Kononowicz, K. (2010). Recent advances in histamine H3 receptor antagonists/inverse agonists.
- Łażewska, D., Olejarz-Maciej, A., Reiner, D., Kaleta, M., Latacz, G., Zygmunt, M., Doroz-Płonka, A., Karcz, T., Frank, A., & Kieć-Kononowicz, K. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 21(23), 9070.
- Łażewska, D., Więcek, M., Kamińska, K., Karcz, T., Reiner-Jankowska, A., & Kieć-Kononowicz, K. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 9(12), 2975-2987.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
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- Szałkowska, D., Szałkowski, M., Kuder, K., Kciuk, M., Latacz, G., Godyń, J., Łażewska, D., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.
- Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Jr, Anthes, J. C., Williams, S. M., Wu, R. L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
- Wojtyłko, A., Godyń, J., Jończyk, J., Panek, D., Siwek, A., Stasiak, A., Gryboś, A., Kubacka, M., Latacz, G., Łażewska, D., & Kieć-Kononowicz, K. (2024). AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 25(15), 8035.
- Zaręba, P., Siwek, A., Starzak, K., Sudoł, A., Gryboś, A., Kubacka, M., Godyń, J., Latacz, G., Łażewska, D., & Kieć-Kononowicz, K. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 27(19), 6245.
- Zhang, M., Han, Y., Xu, Y., Wang, Y., Zhang, Y., & Zhang, A. (2013). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899-5902.
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Application Notes & Protocols: Strategic Use of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in Orthogonal Protecting Group Strategies
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount.[1] An ideal protecting group strategy minimizes steps, maximizes yields, and allows for the selective manipulation of functional groups. This guide provides an in-depth exploration of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a bifunctional reagent that serves as a cornerstone for sophisticated, orthogonal protection schemes. We will dissect its synthesis, detail its application in protecting phenols, and present validated protocols for the selective cleavage of its distinct protective moieties, thereby offering researchers a powerful tool for complex molecular architecture.
Introduction: The Principle of Orthogonal Protection
The synthesis of complex molecules often necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[2] The true elegance in synthetic design, however, emerges from the concept of orthogonal protection . This strategy involves the use of multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[3][4] For instance, one group might be labile to acid, while another is removed by hydrogenation. This allows for the sequential unmasking and reaction of specific sites, a critical capability in the synthesis of peptides, oligosaccharides, and polyfunctional natural products.[4]
This compound is a uniquely valuable reagent because it contains two latent protecting groups within a single structure, each with a distinct chemical reactivity profile:
-
A benzyl ether , which is stable to a wide range of conditions but can be selectively cleaved by catalytic hydrogenolysis.[5][6]
-
A 3-bromopropoxy chain , which acts as a reactive electrophile for introducing a protecting group onto nucleophiles like phenols via Sₙ2 reaction.[7] The resulting aryl ether is robust and requires strong acidic conditions for cleavage.[8][9]
This inherent orthogonality allows for the introduction of a stable linker that can be selectively cleaved at either end, providing significant strategic flexibility.
Synthesis and Characterization of the Reagent
The reagent itself is synthesized through a straightforward Williamson ether synthesis, where the phenoxide of 4-benzyloxyphenol is alkylated with an excess of 1,3-dibromopropane.[7] Using a controlled stoichiometry of the dihalide is key to favoring monoalkylation.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Workflow for the synthesis of the title reagent.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 4-Benzyloxyphenol | 200.24 | 10.0 g | 49.9 | 1.0 |
| 1,3-Dibromopropane | 201.86 | 30.2 g (14.9 mL) | 149.7 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 99.8 | 2.0 |
| Acetone | - | 250 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxyphenol, acetone, and potassium carbonate.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1,3-dibromopropane to the mixture.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product as an oil or low-melting solid.
Physicochemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene[10] |
| Molecular Formula | C₁₆H₁₇BrO₂[10] |
| Molecular Weight | 321.21 g/mol [10] |
| CAS Number | 80199-92-4[10] |
Application: Protection of Phenolic Hydroxyl Groups
The primary application of this compound is to introduce a versatile protecting group onto a phenolic substrate. The alkyl bromide end of the reagent readily undergoes nucleophilic substitution with a phenoxide ion.[11]
Protocol 2: General Procedure for Phenol Protection
Causality of Experimental Choices:
-
Base (K₂CO₃, Cs₂CO₃): A moderately strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Cesium carbonate is often used for sterically hindered or less acidic phenols due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[12]
-
Solvent (DMF, Acetonitrile): A polar aprotic solvent is ideal. It effectively solvates the cation (K⁺ or Cs⁺) while leaving the phenoxide anion poorly solvated and thus highly reactive for the Sₙ2 displacement.[7]
Mechanism of Phenol Protection:
Caption: Sₙ2 mechanism for the protection of a phenol.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Phenolic Substrate (Ar-OH) | - | - | 1.0 | 1.0 |
| This compound | 321.21 | 353 mg | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Dimethylformamide (DMF) | - | 5-10 mL | - | - |
Procedure:
-
Dissolve the phenolic substrate in DMF in a clean, dry flask.
-
Add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the protected phenol.
Orthogonal Deprotection Strategies
The strategic advantage of this reagent is fully realized during the deprotection steps. The benzyl ether and the newly formed aryl alkyl ether can be cleaved independently.
Protocol 3: Selective Cleavage of the Benzyl Ether (Hydrogenolysis)
Catalytic hydrogenolysis is a remarkably mild and chemoselective method for cleaving benzyl ethers.[6] It proceeds under neutral conditions and tolerates a vast array of other functional groups, including the aryl propoxy ether linkage.[13]
Materials:
| Reagent | Amount |
|---|---|
| Protected Substrate | 1.0 mmol |
| Palladium on Carbon (Pd/C, 10 wt%) | 10 mol% |
| Hydrogen (H₂) | 1 atm (balloon) |
| Solvent (Ethanol or Ethyl Acetate) | 10-20 mL |
Procedure:
-
Dissolve the protected substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Leave the reaction to stir vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the debenzylated product, which is often pure enough for subsequent steps.
Protocol 4: Cleavage of the Aryl Propoxy Ether
The aryl ether bond is significantly more robust than the benzyl ether bond. Its cleavage requires strong Lewis acids or protonic acids.[8][14] Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Materials:
| Reagent | Amount |
|---|---|
| Protected Substrate | 1.0 mmol |
| Boron Tribromide (BBr₃, 1.0 M in DCM) | 2.0-3.0 mL (2-3 equiv.) |
| Dichloromethane (DCM, anhydrous) | 10 mL |
Procedure (Caution: BBr₃ is highly corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere):
-
Dissolve the substrate in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature over several hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography as needed.
Orthogonal Deprotection Workflow
The distinct conditions required for cleavage highlight the reagent's utility.
Caption: Orthogonal cleavage paths for the protected substrate.
Summary and Conclusion
This compound is more than a simple alkylating agent; it is a strategic tool for implementing orthogonal protection schemes. The table below summarizes the key operational differences.
| Moiety | Introduction | Cleavage Conditions | Stability Profile |
| Aryl Propoxy Ether | Sₙ2: Phenoxide + Alkyl Bromide (Basic) | Strong Lewis/Protonic Acid (BBr₃, HBr) | Stable to H₂, mild acid/base, oxidation/reduction |
| Benzyl Ether | Williamson Ether Synthesis (Basic) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base, nucleophiles |
By leveraging the significant difference in lability between the benzyl ether and the aryl propoxy ether, chemists can selectively reveal different parts of a molecule, enabling complex, sequential transformations. This reagent has found use in the synthesis of pharmacologically active molecules, such as ligands for histamine H3 receptors, where precise control over functional group availability is essential.[7] Its predictable reactivity and the reliability of the associated protection/deprotection protocols make it an invaluable asset for researchers, scientists, and drug development professionals.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
PLOS. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (2022). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Joullié, M. M., et al. (2004). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 6(16), 2641-2644. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
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1-(Benzyloxy)-4-(3-bromopropoxy)benzene reaction with nucleophiles
An In-Depth Guide to the Application of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in Nucleophilic Substitution Reactions
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of this compound. We will explore its reactivity with various nucleophiles, providing detailed mechanistic insights and field-proven experimental protocols.
Introduction: A Versatile Bifunctional Linker
This compound, with a molecular weight of 321.21 g/mol , is a key intermediate in organic synthesis.[1][] Its structure is characterized by two key features: a stable benzyloxy protecting group and a reactive 3-bromopropoxy chain.[1] This bifunctional nature makes it an invaluable building block for introducing a protected phenol linked by a flexible three-carbon chain.
The primary alkyl bromide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is central to its application in constructing more complex molecules, particularly in the field of medicinal chemistry. Derivatives of this compound have shown significant promise as high-affinity ligands for histamine H3 receptors, which are therapeutic targets for neurodegenerative diseases like Alzheimer's.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80199-92-4 | [1][3] |
| Molecular Formula | C₁₆H₁₇BrO₂ | [3] |
| Molecular Weight | 321.21 g/mol | [1] |
| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [3] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | [3] |
Core Reactivity: The Sₙ2 Mechanism
The reaction of this compound with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The choice of this pathway is dictated by the substrate's structure.
Causality of Mechanism:
-
Primary Alkyl Halide: The bromine atom is attached to a primary carbon. This steric accessibility strongly favors the backside attack characteristic of an Sₙ2 reaction.[5]
-
Instability of Primary Carbocation: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable. Primary carbocations are inherently unstable, making this a high-energy, disfavored route.[6]
-
Leaving Group: Bromide is an excellent leaving group, facilitating the displacement by the incoming nucleophile.
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the nucleophilic salt but does not solvate the nucleophile itself, thus enhancing its reactivity.[1][5]
Figure 1: General Sₙ2 mechanism with a nucleophile (Nu⁻).
Reactions with Oxygen Nucleophiles (O-Alkylation)
A classic application of this substrate is in the Williamson ether synthesis, where it reacts with alkoxides or phenoxides to form complex ethers.[5][7] This reaction is fundamental for linking the benzyloxyphenoxypropyl moiety to other molecules via an ether bond.
Protocol 1: Synthesis of a Diarylether Derivative
This protocol details the reaction with 4-methoxyphenol, a common O-nucleophile.
Objective: To synthesize 1-(benzyloxy)-4-(3-(4-methoxyphenoxy)propoxy)benzene.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[8]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Reagent Addition: Add 4-methoxyphenol followed by anhydrous potassium carbonate. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Anhydrous conditions are crucial to prevent side reactions with water.[8]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract three times with ethyl acetate. Rationale: This separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and DMF.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing with brine helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure diarylether.
Table 2: Representative O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Phenol | K₂CO₃ | DMF | 80 °C | 85-95% |
| Sodium Ethoxide | N/A (reagent is base) | Ethanol | Reflux | 75-85%[9] |
| 4-Hydroxybenzoic acid | Cs₂CO₃ | Acetonitrile | Reflux | 80-90% |
Reactions with Nitrogen Nucleophiles (N-Alkylation)
The alkylation of amines with this compound is a vital transformation for synthesizing compounds with potential biological activity, such as the aforementioned H3 receptor ligands.[1] The reaction typically involves primary or secondary amines.
Protocol 2: Synthesis of a Secondary Amine Derivative
This protocol describes the reaction with piperidine, a representative secondary cyclic amine.
Objective: To synthesize 1-(4-(3-(piperidin-1-yl)propoxy)phenyl)methan-1-one.
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Reagent Addition: Add potassium carbonate, followed by piperidine. Rationale: Piperidine acts as both the nucleophile and, in excess, can act as a base. However, adding an inorganic base like K₂CO₃ ensures the reaction goes to completion by scavenging the HBr formed, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction: Stir the mixture at reflux (approx. 82 °C) overnight. Monitor for the disappearance of the starting material by TLC.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, then with water.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting crude oil can be purified by silica gel chromatography to obtain the pure product.
Figure 2: A typical experimental workflow for nucleophilic substitution.
Reactions with Sulfur Nucleophiles (S-Alkylation)
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is efficient and proceeds under mild conditions.[1]
Protocol 3: Synthesis of a Thioether Derivative
This protocol outlines the reaction with thiophenol.
Objective: To synthesize phenyl(3-(4-(benzyloxy)phenoxy)propyl)sulfane.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Caution: NaH is highly reactive with water.
-
Slowly add a solution of thiophenol in THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate. Rationale: The strong base NaH deprotonates the thiol to generate the highly nucleophilic thiophenolate anion.
-
Reagent Addition: To this solution, add a solution of this compound in THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtration and concentration, purify the crude product via flash column chromatography.
Conclusion and Future Outlook
This compound is a robust and versatile chemical intermediate. Its predictable reactivity via the Sₙ2 mechanism allows for the straightforward and efficient introduction of a benzyloxyphenoxypropyl linker into a wide array of molecules. The protocols provided herein offer a solid foundation for researchers to exploit this reagent in the synthesis of novel ethers, amines, and thioethers. Its proven utility in the development of pharmacologically active molecules ensures its continued importance in the fields of organic synthesis and drug discovery.
References
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Purple-Light Promoted Thiol-ene Reaction of Alkenes. Retrieved from [Link]
-
Mondal, S. (n.d.). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg.com. (2021). Solved Lab. Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene. Retrieved from [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoyl Peroxide Drug Products Form Benzene. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene?. Retrieved from [Link]
-
Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). The Xenobiotic Compound 1,4-Bis[2-(3,5-Dichloropyridyloxy)]Benzene Is an Agonist Ligand for the Nuclear Receptor CAR. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Frequently Asked Questions on Benzene Contamination in Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Free-radical reactions of allene the interaction of allene and thiyl radicals. Retrieved from [Link]
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- 8. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Welcome to the technical support center for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Williamson ether synthesis, troubleshoot common issues, and ultimately optimize product yield and purity.
Overview of the Synthesis
The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In the first step, a base is used to deprotonate the hydroxyl group of 4-benzyloxyphenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion to form the desired ether linkage.[5][6]
While straightforward in principle, this synthesis is prone to several challenges that can impact yield and purity, including side reactions and purification difficulties. This guide provides in-depth, field-proven insights to overcome these obstacles.
Reaction Mechanism: Williamson Ether Synthesis
Caption: The two-step mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows very low conversion, and I've recovered most of my 4-benzyloxyphenol starting material. What went wrong?
Answer: This is a classic sign of inefficient phenoxide formation, which is the critical first step of the reaction. The nucleophilicity of the neutral phenol is too low for an effective SN2 reaction.
-
Causality & Explanation:
-
Insufficient Base Strength/Quantity: Weak bases or an insufficient molar equivalent will not fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by its moderate basicity and poor solubility in some organic solvents.[3]
-
Presence of Water: Moisture in the reaction flask, solvent, or reagents will consume the base and protonate the newly formed phenoxide, quenching the nucleophile.[7]
-
Low Reaction Temperature: While high temperatures can promote side reactions, insufficient heat may lead to very slow deprotonation, especially with carbonate bases.
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents. If your 4-benzyloxyphenol or K₂CO₃ has been exposed to air, dry it under a high vacuum for several hours before use.
-
Optimize Base and Solvent System:
-
Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH).[4] These bases will irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide. Safety Note: NaH and KH are highly reactive and must be handled with extreme care under an inert atmosphere.
-
Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation (K⁺ or Na⁺) without solvating the phenoxide anion, thus enhancing its nucleophilicity.[1]
-
-
Consider Phase-Transfer Catalysis (PTC): Adding a catalytic amount of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly improve reaction rates when using moderately soluble bases like K₂CO₃ in solvents like acetonitrile. The catalyst helps transport the carbonate or phenoxide ion into the organic phase where the reaction occurs.[8]
-
Question 2: My main product is contaminated with a significant amount of a higher molecular weight impurity. How do I prevent this?
Answer: You are likely observing the formation of the bis-alkylation byproduct, 1,3-bis(4-benzyloxyphenoxy)propane. This occurs when a second molecule of the phenoxide displaces the terminal bromine of your desired product.
-
Causality & Explanation:
-
Stoichiometry: If the molar ratio of 4-benzyloxyphenol to 1,3-dibromopropane is too high, or if the reaction is run for an extended period after the initial alkylation is complete, the concentration of the product relative to the dibromopropane starting material increases, favoring the second substitution.
-
High Temperature/Concentration: Elevated temperatures and high reactant concentrations can increase the rate of this undesired second reaction.
-
-
Solutions & Protocols:
-
Control Stoichiometry: The most effective solution is to use a significant excess of the dihaloalkane. A molar ratio of 1 equivalent of 4-benzyloxyphenol to 3-5 equivalents of 1,3-dibromopropane is recommended. This ensures that the phenoxide is more likely to encounter a molecule of the starting dihalide rather than the mono-alkylated product.
-
Slow Addition: Add the solution of the phenoxide (or the phenol/base mixture) dropwise to the solution of 1,3-dibromopropane at room temperature. This maintains a low instantaneous concentration of the nucleophile, further suppressing the second alkylation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-benzyloxyphenol. Stop the reaction as soon as the starting phenol is consumed to minimize the formation of the bis-ether byproduct.
-
Side Reaction Pathway: Bis-Alkylation
Caption: Competing pathways leading to the desired product versus the bis-alkylation side product.
Question 3: My product purification via silica gel chromatography is difficult, and the yield is poor after the column.
Answer: Purification challenges often stem from the similar polarities of the product and unreacted 1,3-dibromopropane, or potential product degradation on the column.
-
Causality & Explanation:
-
Co-elution: The excess 1,3-dibromopropane used is non-polar and can co-elute with the desired product in standard solvent systems like hexane/ethyl acetate.
-
Product Instability: Although generally stable, some compounds can degrade on the slightly acidic surface of silica gel, especially if they remain on the column for an extended period.[9]
-
-
Solutions & Protocols:
-
Pre-Column Workup: Before chromatography, it is crucial to remove as much of the excess 1,3-dibromopropane as possible. After the aqueous workup, concentrate the crude product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). 1,3-dibromopropane is significantly more volatile than the product and can be partially removed this way.
-
Optimize Chromatography:
-
Solvent System: Instead of a simple hexane/ethyl acetate system, try a dichloromethane (DCM)/hexane gradient. The different selectivity of DCM can often improve the separation between the product and alkyl halide impurities.[5]
-
Flash Chromatography: Use flash chromatography rather than gravity chromatography to minimize the time the product spends on the silica gel.[9]
-
-
Alternative Purification: If the product is thermally stable, vacuum distillation can be an excellent alternative to chromatography for removing non-volatile impurities.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (temperature, time)? A: A typical Williamson ether synthesis is conducted at temperatures ranging from room temperature to 100 °C. For this specific synthesis using K₂CO₃ in acetonitrile or acetone, refluxing (56-82 °C) for 12-24 hours is common.[5] If using a stronger base like NaH in DMF, the reaction is often much faster and can be run at room temperature to 50 °C for 1-8 hours. Always monitor the reaction by TLC to determine the optimal time.
Q: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane? A: Yes, and it can be advantageous. The C-Cl bond is less reactive than the C-Br bond in SN2 reactions. Therefore, the phenoxide will selectively displace the bromide, leaving the chloride end intact. This can reduce the formation of the bis-alkylation byproduct. However, reaction times may need to be extended.
Q: How do I properly perform the aqueous workup? A: After the reaction is complete, filter off any inorganic salts (like K₂CO₃).[5] Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.[9] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.[9]
Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling for the common issues discussed above.
Materials:
-
4-Benzyloxyphenol (1.0 eq)
-
1,3-Dibromopropane (4.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile, anhydrous grade
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-benzyloxyphenol (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and TBAB (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to make a ~0.2 M solution with respect to the 4-benzyloxyphenol.
-
Reagent Addition: Add 1,3-dibromopropane (4.0 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the 4-benzyloxyphenol spot is no longer visible.
-
Workup:
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer 2x with 1M NaOH, 1x with water, and 1x with saturated NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford this compound as a pure compound. Typical yields using this optimized method are around 75%.[5]
Troubleshooting Workflow: A Diagnostic Guide
Caption: A flowchart to diagnose and solve common issues in the synthesis.
References
-
How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene? ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism . YouTube. Available at: [Link]
-
Williamson ether synthesis . Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis reaction . BYJU'S. Available at: [Link]
-
Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene . PrepChem.com. Available at: [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane . Organic Syntheses Procedure. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. Available at: [Link]
-
15.3: The Williamson Ether Synthesis . Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis . YouTube. Available at: [Link]
-
This compound . PubChem. Available at: [Link]
-
Solved Lab. Williamson Ether Synthesis K.CO HO . Chegg.com. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . ResearchGate. Available at: [Link]
-
[MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv... . ResearchGate. Available at: [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. Available at: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View . ResearchGate. Available at: [Link]
-
3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one . PubMed Central. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis . ACS Publications. Available at: [Link]
Sources
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- 5. This compound | 80199-92-4 | Benchchem [benchchem.com]
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- 7. francis-press.com [francis-press.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
A Guide to Selecting the Optimal Base
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. As Senior Application Scientists, we provide in-depth, field-tested advice to help you navigate the critical choices in your experimental setup, focusing specifically on the pivotal role of the base in this Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental role of the base in this synthesis?
Answer:
The synthesis of this compound is a classic Williamson ether synthesis. It proceeds via an SN2 reaction mechanism where a phenoxide ion attacks an alkyl halide.
The primary and most critical role of the base is to deprotonate the weakly acidic hydroxyl group of the starting material, 4-(benzyloxy)phenol (pKa ≈ 10), to generate the corresponding potassium or sodium phenoxide in situ.[1] This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion to form the desired ether linkage.[2]
Simply put, without a base, the reaction will not proceed as the neutral phenol is not nucleophilic enough to displace the bromide from the alkyl halide.
Caption: Core two-step Williamson ether synthesis pathway.
Q2: Which bases are recommended for this reaction, and how do I choose the best one?
Answer:
The choice of base is a balance between ensuring complete deprotonation of the phenol and avoiding unwanted side reactions. Since phenols are significantly more acidic than aliphatic alcohols, moderately weak inorganic bases are often sufficient and preferable.[3][4]
Here is a comparison of common bases for this application:
| Base | Formula | Type | Key Advantages | Potential Issues |
| Potassium Carbonate | K₂CO₃ | Weak Inorganic | Highly recommended. Mild, cost-effective, easy to handle, and minimizes side reactions.[2][5] | Slower reaction times compared to stronger bases; requires an efficient polar aprotic solvent like acetonitrile or acetone.[6] |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | Ensures rapid and complete deprotonation. Useful if the phenol is particularly electron-poor or sterically hindered.[3] | High risk of side reactions. Can promote elimination and is highly sensitive to moisture.[7] Requires strict anhydrous conditions and careful handling. |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | Inexpensive and effective for deprotonation.[8] | Can introduce water, which is detrimental to the reaction.[7] Its nucleophilic nature can lead to hydrolysis of the alkyl halide. |
Expert Recommendation:
For the synthesis of this compound, potassium carbonate (K₂CO₃) is the base of choice. [2] Its moderate basicity is sufficient to deprotonate the 4-(benzyloxy)phenol efficiently without being so aggressive that it promotes side reactions, such as the formation of the symmetrical diether byproduct (see Q3). It is also safer and easier to handle than sodium hydride.
Q3: I'm observing a significant amount of a symmetrical diether byproduct, 1,3-bis(4-(benzyloxy)phenoxy)propane. How can my choice of base and conditions minimize this?
Answer:
The formation of the symmetrical diether, 1,3-bis(4-(benzyloxy)phenoxy)propane, is the most common side reaction in this synthesis. It occurs when a second molecule of the phenoxide attacks the already-formed product, displacing the terminal bromide.
Sources
- 1. quora.com [quora.com]
- 2. This compound | 80199-92-4 | Benchchem [benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Solvent Effects in the Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Welcome to the technical support resource for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate. We will delve into the critical role of solvent selection, offering field-proven insights and troubleshooting solutions to common challenges encountered during its synthesis via the Williamson etherification.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the synthesis, with a special focus on the causal relationship between solvent choice and reaction outcome.
Q1: What is the core reaction mechanism for synthesizing this compound?
The synthesis of this compound is a classic example of the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4][5][6]
The process involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 4-(benzyloxy)phenol is deprotonated by a base (commonly a carbonate like K2CO3) to form a potent nucleophile, the phenoxide anion.[3][7]
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the primary carbon of the electrophile, 1,3-dibromopropane. This occurs in a single, concerted step where the phenoxide attacks the carbon atom bearing the bromine, displacing the bromide leaving group from the backside.[2][5]
Caption: The SN2 mechanism for the synthesis of the target compound.
Q2: From a mechanistic standpoint, why is solvent selection so critical in this SN2 reaction?
In an SN2 reaction, the solvent has a profound impact on the reaction rate and outcome by influencing the reactivity of the nucleophile. The ideal solvent must achieve two goals:
-
Dissolve Reactants: It must adequately dissolve both the ionic phenoxide salt and the organic alkyl halide to allow them to interact.
-
Maximize Nucleophilicity: It must not overly stabilize (or "cage") the phenoxide nucleophile, which would hinder its ability to attack the electrophile.[4][8]
Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., acetone, DMF). Polar aprotic solvents are overwhelmingly preferred for SN2 reactions.[1][3][7][9]
Caption: Contrasting effects of protic and aprotic solvents on the nucleophile.
-
Polar Protic Solvents (e.g., ethanol, water) strongly solvate the phenoxide anion through hydrogen bonding. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile, thereby slowing the reaction rate significantly.[4][8]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, acetone) are polar enough to dissolve the ionic reactants but cannot form hydrogen bonds.[9] They solvate the cation (K+) effectively, leaving the phenoxide anion relatively "naked" and highly reactive, which dramatically accelerates the SN2 reaction.[8]
-
Apolar Solvents (e.g., toluene, hexane) are generally unsuitable as they fail to dissolve the phenoxide salt, preventing the reaction from occurring in the solution phase.[4]
Part 2: Troubleshooting Guide for Solvent-Related Issues
This section is formatted as a direct Q&A to address specific experimental problems.
Q3: My reaction yield is consistently low (<50%). How do I troubleshoot this from a solvent perspective?
Low yield is a frequent issue, often directly linked to solvent choice and quality.[4][10]
Answer: Follow this troubleshooting workflow:
Caption: A workflow for troubleshooting low reaction yields.
-
Confirm Solvent Type: First, ensure you are using a polar aprotic solvent. Using a protic solvent like ethanol is a common mistake that will drastically reduce the reaction rate and yield.
-
Verify Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[10] Water will react with the base and can hydrolyze the alkyl halide. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent prior to use.
-
Check Reactant Solubility: If the potassium phenoxide salt is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing it down. While acetonitrile is excellent, DMF or DMSO offer higher polarity and may improve solubility, potentially increasing the rate.
-
Consider a Phase-Transfer Catalyst (PTC): If solubility remains an issue, adding a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective.[4] The PTC escorts the phenoxide anion from the solid phase or an immiscible phase into the organic phase, dramatically increasing its effective concentration and reactivity.[4]
Q4: I'm observing a significant amount of a high-molecular-weight byproduct. Could this be solvent-related?
Answer: Yes, indirectly. The primary high-molecular-weight byproduct in this reaction is the symmetrical diether, 1,3-bis(4-(benzyloxy)phenoxy)propane, formed when one molecule of 1,3-dibromopropane reacts with two molecules of the phenoxide.
While not directly caused by the solvent, an inappropriate solvent choice that leads to a very slow reaction rate can exacerbate this issue. If the reaction is sluggish, the mono-substituted product, this compound, has a longer residence time in the presence of unreacted phenoxide, increasing the statistical probability of a second substitution to form the dialkylated byproduct.
Solution:
-
Optimize the Rate: By using an optimal polar aprotic solvent (like DMF or acetonitrile) to ensure a reasonably fast primary reaction, you minimize the time available for the secondary reaction to occur.
-
Stoichiometry Control: The most effective way to prevent this side reaction is to use a stoichiometric excess of 1,3-dibromopropane. This ensures that the phenoxide is more likely to encounter an unreacted molecule of dibromopropane than the desired mono-alkylated product.
Q5: Removing my solvent after the reaction is difficult. What are my options?
Answer: This is a common issue when using high-boiling point polar aprotic solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C). While excellent for reaction rates, they are difficult to remove on a standard rotary evaporator.
Solutions:
-
Aqueous Workup: After the reaction is complete, quench the mixture with a large volume of water. The desired organic product is typically insoluble in water and can be extracted into a lower-boiling, immiscible organic solvent like ethyl acetate or dichloromethane. The high-boiling DMF or DMSO will preferentially partition into the aqueous layer. Multiple extractions may be necessary.
-
High-Vacuum Distillation: For larger scales, removing these solvents requires a high-vacuum pump and may require heating the flask.
-
Alternative Solvent Choice: If possible, consider using a lower-boiling polar aprotic solvent like acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C) from the outset. While the reaction may require gentle heating or reflux to achieve a comparable rate to DMF, the ease of removal during workup is a significant advantage.[7]
Part 3: Comparative Data & Optimized Protocol
Solvent Comparison Table for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Expected Performance & Workup Considerations |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Excellent Choice. Good balance of reactivity and ease of removal.[4] |
| Acetone | Polar Aprotic | 56 | 21 | Good Choice. Very easy to remove. May require reflux for optimal rate.[7] |
| DMF | Polar Aprotic | 153 | 37 | Excellent Reactivity. Superior solvent for dissolving reactants but difficult to remove.[3][4][11] |
| DMSO | Polar Aprotic | 189 | 47 | Highest Reactivity. Excellent solvent but very difficult to remove; primarily for challenging substrates.[1][3][11] |
| Ethanol | Polar Protic | 78 | 24.5 | Poor Choice. Solvates and deactivates the nucleophile, leading to very slow reaction rates.[4][11] |
| Toluene | Apolar | 111 | 2.4 | Very Poor Choice. Insoluble phenoxide salt prevents reaction.[11] |
Recommended Experimental Protocol
This protocol is optimized for high yield and straightforward purification.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Argon), add 4-(benzyloxy)phenol (e.g., 10.0 g, 1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (K2CO3, e.g., 1.5-2.0 equiv) and anhydrous acetonitrile (100 mL).
-
Heating: Stir the suspension and heat to reflux (approx. 82 °C) for 30 minutes to ensure complete formation of the phenoxide.
-
Electrophile Addition: Add 1,3-dibromopropane (e.g., 1.5-3.0 equiv, excess is crucial) to the mixture dropwise over 15 minutes.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the disappearance of the starting phenol by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1). The reaction is typically complete within 4-8 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K2CO3 and KBr).
-
Rinse the flask and filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel.[12]
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 or 90:10 hexane/ethyl acetate) to separate the excess 1,3-dibromopropane and any dialkylated byproduct from the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil. A typical yield with this method is around 75% or higher.[12]
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Syntheses. (2009). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 12. This compound | 80199-92-4 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the workup procedure of this common Williamson ether synthesis. Our goal is to equip you with the knowledge to confidently navigate experimental challenges and achieve a high yield of your desired product.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the workup of this compound synthesis.
Q1: What are the most common impurities I should expect to see on my TLC plate after the reaction?
A1: Besides your desired product, you will likely see unreacted 4-benzyloxyphenol and potentially the dialkylated byproduct, 1,3-bis(4-benzyloxyphenoxy)propane. You may also see traces of 1,3-dibromopropane if a large excess was used. The polarity of these compounds will differ, with the starting phenol being the most polar and the dialkylated byproduct being the least polar.
Q2: I see a third spot on my TLC that is not the starting material or the product. What could it be?
A2: This could be a C-alkylation byproduct, where the alkyl group has attached to the benzene ring instead of the oxygen atom. This is a known, albeit usually minor, side reaction in Williamson ether synthesis with phenols. Another possibility is a product resulting from the hydrolysis of 1,3-dibromopropane to 3-bromo-1-propanol, which could then react with 4-benzyloxyphenol.
Q3: How can I effectively remove unreacted 4-benzyloxyphenol during the workup?
A3: A crucial step in the workup is to wash the organic layer with an aqueous solution of a base, such as 1M sodium hydroxide (NaOH).[1] The basic wash will deprotonate the acidic phenolic hydroxyl group of the unreacted 4-benzyloxyphenol, forming the corresponding sodium phenoxide salt. This salt is highly soluble in the aqueous layer and will be effectively removed from the organic layer containing your desired ether product.
Q4: My crude product is an oil, but the literature reports a solid. What should I do?
A4: It is not uncommon for a product to initially present as an oil, especially if it contains impurities that depress the melting point. First, ensure all solvent has been thoroughly removed under reduced pressure. If it remains an oil, purification by column chromatography is the next step. After purification, if the product is pure by TLC and NMR analysis, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Dissolving the oil in a minimal amount of a non-polar solvent (like hexanes) and then placing it in a freezer may also promote crystallization.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the workup procedure.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Persistent Emulsion During Extraction | - High concentration of salts. - Presence of fine particulate matter. - pH of the aqueous layer is close to the pKa of an impurity. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion. - Allow the mixture to stand undisturbed for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite® or glass wool. - If the emulsion persists, add a few drops of a different organic solvent with a different density (e.g., dichloromethane if you are using ethyl acetate). |
| Low Yield of Isolated Product | - Incomplete reaction. - Product loss during aqueous washes. - Inefficient extraction. - Product decomposition on silica gel during chromatography. | - Before starting the workup, check the reaction completion by TLC. If starting material is still present, consider extending the reaction time or gently heating. - Avoid overly vigorous or prolonged washing of the organic layer. - Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. - If your product is sensitive to the acidic nature of silica gel, you can neutralize the silica gel with a small amount of triethylamine in the eluent before packing the column.[2] |
| Product is Contaminated with a Close-Spotting Impurity on TLC | - Isomeric byproduct (e.g., C-alkylation product). - Dialkylated byproduct with similar polarity. | - Optimize your column chromatography. Use a longer column and a shallower solvent gradient. - Try a different solvent system for your column. For example, a toluene/ethyl acetate mixture can sometimes provide better separation for aromatic compounds than a standard hexanes/ethyl acetate system. - Consider using a different stationary phase, such as alumina, which has a different selectivity compared to silica gel. - If the impurity is minor and does not interfere with subsequent steps, you may choose to carry the material forward and purify at a later stage. |
| Product appears to be degrading during workup (e.g., color change) | - Presence of residual acid or base. - Air oxidation. | - Ensure all acidic or basic aqueous washes are followed by a wash with water and then brine to neutralize the organic layer. - Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate before concentrating. - Concentrate the product at the lowest possible temperature. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Detailed Workup Protocol for this compound
This protocol assumes the reaction has been carried out using 4-benzyloxyphenol, 1,3-dibromopropane, and a base like potassium carbonate in a solvent such as acetone or acetonitrile.
Step 1: Quenching the Reaction
-
Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the inorganic salts (e.g., potassium carbonate and potassium bromide).
-
Wash the collected solids with a small amount of the reaction solvent or the extraction solvent you will use in the next step (e.g., ethyl acetate) to ensure all the product is collected.
-
Combine the filtrate and the washings.
Step 2: Solvent Removal
-
Transfer the combined filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude residue.
Step 3: Liquid-Liquid Extraction
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the deprotonated unreacted phenol.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (to remove any residual NaOH).
-
Brine (saturated aqueous NaCl solution) to help break any emulsions and to begin the drying process.
-
-
After each wash, allow the layers to separate and drain the aqueous layer.
Step 4: Drying and Concentration
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a suitable amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filter the solution to remove the drying agent.
-
Rinse the drying agent with a small amount of the organic solvent to recover any adsorbed product.
-
Combine the filtrate and the rinse.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product is typically purified by flash column chromatography on silica gel.
-
A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The exact ratio will depend on the polarity of your product and any impurities. Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common workup issues.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
ACG Publications. (2016, March 28). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Welcome to the technical support guide for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. This document is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome experimental hurdles and achieve consistent, high-yield results.
Overview of the Synthesis
The preparation of this compound is most commonly achieved via a Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of 4-(benzyloxy)phenol with 1,3-dibromopropane. The core of this process is an SN2 nucleophilic substitution, where the phenoxide ion, generated by deprotonating 4-(benzyloxy)phenol with a base, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.[1]
While straightforward in principle, this synthesis presents several challenges, particularly when scaling up. The bifunctional nature of 1,3-dibromopropane and the reactivity of the product itself can lead to side reactions and purification difficulties.
Primary Reaction Scheme
The diagram below illustrates the intended synthetic pathway.
Caption: Core Williamson ether synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up.
Q1: Why is my reaction yield consistently low or why do I fail to get any product?
Possible Cause 1: Incomplete Deprotonation of 4-(Benzyloxy)phenol The formation of the phenoxide nucleophile is the critical first step. If deprotonation is inefficient, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
-
Expert Insight & Solution:
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice because it is strong enough to deprotonate the phenol but is not so aggressive as to cause side reactions.[3][4] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Base Equivalents: Ensure you are using at least 1.5 to 2 equivalents of K₂CO₃ to drive the equilibrium towards the phenoxide.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or acetone are excellent choices.[3][4] They effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the base.[5]
-
Possible Cause 2: Poor Quality or Wet Reagents The Williamson ether synthesis is sensitive to moisture, which can quench the phenoxide nucleophile.[6] Additionally, impure starting materials can introduce competing side reactions.
-
Expert Insight & Solution:
-
Solvent Purity: Use anhydrous grade solvents. If unavailable, consider drying your solvent over molecular sieves prior to use.
-
Reagent Purity: Verify the purity of your 4-(benzyloxy)phenol and 1,3-dibromopropane. The phenol can oxidize over time if not stored properly. 4-(Benzyloxy)phenol can be synthesized from hydroquinone and benzyl halide, but this reaction itself can produce impurities like 1,4-bis(benzyloxy)benzene if not controlled.[7]
-
Moisture Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, especially when using highly reactive bases like NaH.
-
Q2: My NMR analysis shows significant amounts of an unknown impurity alongside my product. What is it and how can I prevent it?
Possible Cause: Formation of 1,4-Bis(3-(4-(benzyloxy)phenoxy)propoxy)benzene This is the most common and challenging side product. It forms when a molecule of the desired product, this compound, reacts with another molecule of the 4-(benzyloxy)phenoxide nucleophile. This is a significant issue because the impurity has a similar polarity to the product, making it difficult to remove via column chromatography.
-
Expert Insight & Solution:
-
Stoichiometric Control: The key to minimizing this side reaction is to maintain a low concentration of the phenoxide relative to the 1,3-dibromopropane. Use a significant excess of 1,3-dibromopropane (typically 3-5 equivalents). This ensures that a phenoxide ion is statistically more likely to encounter a molecule of 1,3-dibromopropane than a molecule of the product.
-
Reaction Temperature: Maintain the reaction at or near room temperature.[3] Elevated temperatures can increase the rate of the undesired second substitution.[5]
-
Order of Addition: On a larger scale, consider adding the 4-(benzyloxy)phenol/base slurry slowly to the solution of excess 1,3-dibromopropane. This technique, known as inverse addition, keeps the concentration of the nucleophile low throughout the reaction.
-
Side Reaction Pathway Visualization
The following diagram illustrates how the undesired bis-ether impurity is formed.
Caption: Competing reaction pathways leading to the desired product and a common impurity.
Q3: The purification by column chromatography is difficult and the fractions are not clean. How can I improve separation?
Possible Cause: Co-elution of Product and Impurities As mentioned, the bis-ether impurity has a polarity very similar to the desired product. Unreacted 1,3-dibromopropane and 4-(benzyloxy)phenol can also contaminate the product.
-
Expert Insight & Solution:
-
Pre-Column Workup: Before chromatography, perform a thorough aqueous workup. Wash the crude organic layer with a dilute NaOH solution to remove any unreacted 4-(benzyloxy)phenol. Follow this with a water wash and then a brine wash to remove inorganic salts and water.
-
Chromatography System: Silica gel column chromatography is the standard method.[3] Use a shallow solvent gradient. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This will help resolve compounds with similar Rf values.
-
Recrystallization: If the product is a solid and sufficiently pure after the column (>90-95%), recrystallization can be an excellent final purification step to remove trace impurities and achieve high purity.
-
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize the formation of the bis-ether side product.
| Parameter | Value/Condition | Rationale |
| Reactants | 4-(benzyloxy)phenol (1.0 eq) | Starting nucleophile precursor. |
| 1,3-Dibromopropane (4.0 eq) | Large excess minimizes bis-alkylation. | |
| Potassium Carbonate (K₂CO₃, 2.0 eq) | Moderately strong base, easy to handle.[3] | |
| Solvent | Anhydrous Acetonitrile (ACN) | Polar aprotic solvent, facilitates SN2. |
| Temperature | Room Temperature (20-25 °C) | Avoids side reactions from excess heat.[3] |
| Reaction Time | 18-24 hours | Allows the reaction to proceed to completion. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry (concentration of ~0.2 M with respect to the phenol).
-
Add 1,3-dibromopropane (4.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Proceed with the workup and purification as described in Protocol 2.
Protocol 2: Workup and Purification
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1M NaOH solution (2 x 50 mL per gram of crude product) to remove unreacted phenol.
-
Wash with water (2 x 50 mL) and then with saturated NaCl (brine) solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing to 90:10).[3]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a white solid.[3]
Scale-Up Troubleshooting Workflow
When moving from bench-scale to pilot or production scale, new challenges can emerge. Use this workflow to diagnose and solve common scale-up issues.
Caption: A logical workflow for troubleshooting scale-up issues.
References
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
- Method for producing 4-benzyloxyphenol - Google Patents. Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
This compound | C16H17BrO2 | CID 11110031 - PubChem . PubChem. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press . Francis Academic Press. Available at: [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PLOS . PLOS ONE. Available at: [Link]
-
Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene - PrepChem.com . PrepChem.com. Available at: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone . YouTube. Available at: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - askIITians . askIITians. Available at: [Link]
Sources
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- 2. francis-press.com [francis-press.com]
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- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 5. youtube.com [youtube.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a key intermediate in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against common precursors and potential impurities, ensuring confident structural verification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to provide a self-validating framework for analysis.
Introduction: The Importance of NMR in Synthesis
In multi-step organic synthesis, unambiguous characterization of intermediates is paramount to ensuring the success of subsequent reactions. This compound (CAS No: 80199-92-4) is a valuable building block, featuring two distinct ether linkages and a reactive alkyl bromide.[1] Its ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a detailed molecular fingerprint, allowing for confirmation of its structure and assessment of its purity. This guide will dissect this fingerprint, proton by proton.
Molecular Structure and Predicted ¹H NMR Spectrum
To understand the experimental spectrum, we must first predict the expected signals based on the molecule's electronic environment. The structure contains several unique proton environments, which are labeled in the diagram below for clarity.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Causality in Protocol Choices:
-
Deuterated Solvent (e.g., CDCl₃): A solvent lacking protons is used to avoid overwhelming the sample's signals. [2]* TMS (Tetramethylsilane): TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a sharp singlet, and its high volatility and inertness make it ideal. It is defined as 0.00 ppm, providing a reference point for all other chemical shifts. [2]* Locking and Shimming: The "Lock" step uses the deuterium signal from the solvent to stabilize the magnetic field against drift. "Shimming" physically adjusts the magnetic field to maximize its homogeneity across the sample, resulting in sharper, more resolved peaks.
Conclusion
The ¹H NMR spectrum of this compound is highly informative, with distinct signals for each of its functional components. The benzylic singlet around 5.05 ppm, the two aromatic systems, and the characteristic triplet-pentet-triplet pattern of the bromopropoxy chain provide definitive evidence of its structure. By comparing an experimental spectrum against the data provided in this guide, particularly in contrast to its common synthetic precursors, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromopropane. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
NMR of 1-bromopropane for A-level Chemistry. YouTube. [Link]
-
Organic Spectroscopy International. 1-(benzyloxy)-4-methoxybenzene. [Link]
-
Yale University. 1H NMR: Novice Level, Spectrum 4 - 1,3-Dibromopropane. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
A Comprehensive Guide to the ¹³C NMR Analysis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone analytical technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 1-(benzyloxy)-4-(3-bromopropoxy)benzene , a versatile intermediate in the synthesis of pharmacologically active molecules.[1]
Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple spectral interpretation. It offers a comparative analysis, juxtaposing predicted spectral data with experimental data from structurally analogous compounds. We will delve into the causal relationships between molecular structure and chemical shifts, explore advanced NMR techniques for spectral assignment, and provide a framework for utilizing ¹³C NMR as a predictive and confirmatory tool in your research.
The Structural Landscape: Predicting the ¹³C NMR Spectrum
Due to the limited availability of public experimental ¹³C NMR data for this compound, we will first predict its spectrum based on established principles of substituent effects and by analyzing the spectra of its constituent fragments. This predictive approach is a common and valuable tool in modern organic chemistry, often used to anticipate spectral features and aid in the analysis of newly synthesized compounds.
The molecule can be deconstructed into three key fragments: the benzyloxy group , the central 1,4-disubstituted benzene ring , and the 3-bromopropoxy chain .
Workflow for ¹³C NMR Spectral Prediction and Analysis
Figure 1: A generalized workflow for the structural elucidation of an organic molecule using a combination of predictive methods and experimental NMR data acquisition.
Predicted ¹³C NMR Chemical Shifts for this compound
The following table presents the predicted ¹³C NMR chemical shifts for our target molecule. These predictions are derived from established substituent chemical shift (SCS) effects and analysis of the experimental data of analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~153 | Quaternary aromatic carbon attached to the benzyloxy group. Deshielded by the electronegative oxygen. |
| C2, C6 | ~115 | Aromatic CH carbons ortho to the benzyloxy group. Shielded by the electron-donating effect of the oxygen. |
| C3, C5 | ~116 | Aromatic CH carbons meta to the benzyloxy group and ortho to the bromopropoxy group. |
| C4 | ~152 | Quaternary aromatic carbon attached to the bromopropoxy group. Deshielded by the oxygen. |
| C7 (CH₂-OAr) | ~70 | Benzylic carbon, deshielded by the attached oxygen. |
| C8 | ~137 | Quaternary aromatic carbon of the benzyl group. |
| C9, C13 | ~128.5 | Ortho carbons of the benzyl group. |
| C10, C12 | ~128 | Meta carbons of the benzyl group. |
| C11 | ~127.5 | Para carbon of the benzyl group. |
| C14 (O-CH₂) | ~67 | Aliphatic carbon attached to the phenoxy oxygen. Deshielded. |
| C15 (CH₂) | ~31 | Central aliphatic carbon of the propoxy chain. |
| C16 (CH₂-Br) | ~33 | Aliphatic carbon attached to the bromine atom. Deshielded by the electronegative bromine. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we will compare them with the experimental ¹³C NMR data of molecules that contain key structural motifs of our target compound.
Benzyl Phenyl Ether: Modeling the Benzyloxy Moiety
Benzyl phenyl ether provides a good model for the benzyloxy portion of our molecule. The experimental chemical shifts for the benzylic carbon and the attached aromatic ring offer a baseline for our predictions.
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| Benzyl Phenyl Ether | Benzylic CH₂ | ~70 |
| Aromatic C-O | ~158 | |
| Aromatic ortho-C | ~115 | |
| Aromatic meta-C | ~130 | |
| Aromatic para-C | ~121 |
The benzylic carbon in benzyl phenyl ether resonates at approximately 70 ppm, which strongly supports our prediction for C7 in the target molecule.
1-Bromo-3-phenoxypropane: Modeling the Bromopropoxy Phenyl Ether Moiety
This compound is an excellent analog for the other half of our target molecule.
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| 1-Bromo-3-phenoxypropane | Aromatic C-O | ~159 |
| Aromatic ortho-C | ~114 | |
| Aromatic meta-C | ~129.5 | |
| Aromatic para-C | ~121 | |
| O-CH₂ | ~66 | |
| CH₂ | ~32 | |
| CH₂-Br | ~33 |
The chemical shifts for the aliphatic chain in 1-bromo-3-phenoxypropane are in close agreement with our predictions for C14, C15, and C16. The carbon attached to the bromine (CH₂-Br) is significantly deshielded due to the electronegativity of the halogen.
Advanced NMR Techniques for Unambiguous Assignment
While broadband decoupled ¹³C NMR provides the number of unique carbon environments, complex molecules often require more advanced techniques for definitive structural confirmation.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are invaluable for determining the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons are not observed in DEPT-90 and DEPT-135 spectra.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.
-
DEPT-90: Only CH signals are observed.
For this compound, a DEPT-135 experiment would show positive signals for the aromatic CH carbons and negative signals for the three aliphatic CH₂ carbons. A DEPT-90 experiment would only show the signals for the aromatic CH carbons.
DEPT-135 Spectral Analysis Workflow
Figure 2: A flowchart illustrating the process of using a DEPT-135 experiment to determine carbon multiplicities.
2D NMR: HSQC and HMBC
Two-dimensional NMR techniques provide powerful correlation data to connect protons and carbons within the molecule, confirming the overall structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is a definitive way to assign the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the benzylic CH₂ (C7) would show a correlation to the quaternary aromatic carbon C1, confirming their connectivity.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹³C NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C NMR.
-
Solvent: CDCl₃.[2]
-
Temperature: 298 K.
-
Relaxation Delay (D1): 2 seconds (for qualitative analysis). For quantitative analysis, a longer delay (5 x T₁) is required to ensure full relaxation of all carbon nuclei.[3]
Alternative Analytical Techniques
While ¹³C NMR is a powerful tool, a comprehensive structural analysis often involves complementary techniques:
| Technique | Information Provided | Comparison to ¹³C NMR |
| ¹H NMR | Provides information on the proton environments, including chemical shift, integration (proton count), and coupling (connectivity). | Complements ¹³C NMR by providing detailed information about the proton skeleton. 2D NMR techniques directly link the ¹H and ¹³C data. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information. | Provides the molecular formula, which is essential for confirming the identity of the compound. It does not provide detailed connectivity information like NMR. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-O ether linkages, aromatic C-H bonds). | Confirms the presence of key functional groups, which is consistent with the structure determined by NMR. It does not provide a complete structural map. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Considered the "gold standard" for structural elucidation if a suitable crystal can be obtained. NMR provides structural information in solution, which can be more relevant to biological systems. |
Conclusion
The ¹³C NMR analysis of this compound, through a combination of predictive methods and comparison with analogous compounds, provides a robust framework for its structural confirmation. The predicted chemical shifts, supported by experimental data from similar molecular fragments, offer a reliable guide for spectral interpretation. The application of advanced NMR techniques such as DEPT and 2D correlation spectroscopy (HSQC and HMBC) allows for the unambiguous assignment of all carbon resonances, solidifying the structural elucidation. By integrating ¹³C NMR with other analytical methods, researchers can achieve a high level of confidence in the identity and purity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Central Facility for Advanced Research and Education. (n.d.). Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
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- 3. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
A Comparative Guide to the FT-IR Spectroscopy of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, demonstrating how FT-IR spectroscopy serves as a robust, self-validating tool to confirm synthetic outcomes by contrasting the product's spectrum with those of its precursors. We will explore the causal relationships behind spectral features and provide a detailed experimental protocol for obtaining high-fidelity data.
The Role of FT-IR in Synthetic Verification
In organic synthesis, confirming the formation of a target molecule is paramount. While techniques like NMR and Mass Spectrometry provide detailed structural and mass information, FT-IR spectroscopy offers a rapid, non-destructive, and highly effective method for identifying the functional groups present in a molecule. Its power lies in its ability to track the transformation of these groups throughout a reaction.
The synthesis of this compound from precursors like 4-(benzyloxy)phenol and 1,3-dibromopropane involves the formation of an ether linkage and the consumption of a hydroxyl group. This guide will demonstrate how these specific changes manifest as clear, identifiable signals in the infrared spectrum, providing unequivocal evidence of a successful reaction.
Caption: Key functional groups in this compound.
Theoretical FT-IR Analysis of the Target Molecule
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. A predictive analysis, grounded in established spectroscopic principles, allows us to identify the key absorption bands expected in a successful synthesis.
-
Aromatic C-H Stretching: The C-H bonds on both benzene rings will produce sharp, medium-intensity peaks in the region of 3100-3030 cm⁻¹ [1][2]. The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of unsaturation, characteristic of aromatic or alkene C-H bonds[3][4].
-
Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the propoxy chain give rise to strong, sharp absorptions just below 3000 cm⁻¹. Specifically, these are found in the 2960-2850 cm⁻¹ range[5][6].
-
Aromatic C=C Stretching: The benzene rings exhibit a series of characteristic "ring breathing" vibrations. These typically appear as multiple sharp bands of variable intensity between 1610 cm⁻¹ and 1450 cm⁻¹ [7].
-
Ether C-O Stretching: This molecule contains two distinct ether linkages (Ar-O-CH₂), which are the most diagnostic features. Aryl alkyl ethers display two strong, characteristic C-O stretching bands: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹ [8][9]. These strong absorptions are crucial for confirming the ether functionality.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene rings can be determined from the strong C-H "wagging" bands in the fingerprint region.
-
Alkyl Halide C-Br Stretching: The carbon-bromine bond stretch is expected in the low-frequency fingerprint region, typically between 690-515 cm⁻¹ [11]. Due to its low energy and potential overlap with other vibrations, this peak can be weak and sometimes difficult to definitively assign without comparative analysis[12].
Comparative Spectral Analysis: The Self-Validating Experiment
The most trustworthy confirmation of product formation comes from comparing its spectrum to those of the starting materials. This approach validates the synthesis by highlighting the disappearance of reactant functional groups and the appearance of new, product-specific ones.
Key Spectral Transformations to Monitor:
-
Disappearance of the O-H Stretch: The starting material, 4-(benzyloxy)phenol, possesses a hydroxyl group, which produces a characteristic strong and broad absorption band in the 3550-3200 cm⁻¹ region due to hydrogen bonding. The complete absence of this broad band in the product spectrum is the primary and most compelling evidence that the phenolic hydroxyl group has reacted.
-
Appearance of Aliphatic C-H Stretches: While 4-(benzyloxy)phenol has some aliphatic C-H bonds in the benzyl group, the introduction of the 3-bromopropoxy chain will significantly intensify the aliphatic C-H stretching signals between 2960-2850 cm⁻¹ .
-
Confirmation of Ether Linkage Formation: The strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹ are present in both the reactant (4-benzyloxy)phenol and the product. However, the formation of the second ether linkage in the product can lead to a more complex or intensified pattern in this region compared to the precursor.
Comparative Data Summary
| Functional Group | Vibrational Mode | 4-(Benzyloxy)phenol (Reactant) | 1,3-Dibromopropane (Reactant) | This compound (Product) | Significance |
| Hydroxyl | O-H Stretch | ~3550-3200 cm⁻¹ (Strong, Broad) | N/A | Absent | Confirms Reaction of Phenol |
| Aromatic C-H | C-H Stretch | ~3100-3030 cm⁻¹ | N/A | ~3100-3030 cm⁻¹ | Present in reactant and product |
| Aliphatic C-H | C-H Stretch | ~2950-2850 cm⁻¹ (from benzyl) | ~2960-2870 cm⁻¹ | ~2960-2850 cm⁻¹ (Intensified) | Confirms addition of propoxy chain |
| Aromatic C=C | Ring Stretch | ~1610-1450 cm⁻¹ | N/A | ~1610-1450 cm⁻¹ | Present in reactant and product |
| Ether C-O | C-O Stretch | ~1230 cm⁻¹ (Strong) | N/A | ~1250-1200 cm⁻¹ & ~1050-1000 cm⁻¹ (Strong, Complex) | Confirms ether linkage integrity |
| Alkyl Halide | C-Br Stretch | N/A | ~650-560 cm⁻¹ | ~690-515 cm⁻¹ | Confirms presence of bromo group |
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy
This protocol outlines the steps for acquiring a clean, reproducible FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples due to its minimal sample preparation requirements.
Objective: To obtain a high-resolution FT-IR spectrum of the synthesized product and its precursors for comparative analysis.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound
-
Samples of starting materials (4-(benzyloxy)phenol, 1,3-dibromopropane) for comparison
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol to remove any residues from previous measurements.
-
-
Background Collection (Self-Validation Step):
-
With the clean, empty ATR accessory in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.
-
Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the resulting spectrum contains only signals from the sample itself. A fresh background should be collected before each new type of sample.
-
-
Sample Application:
-
Place a small amount of the sample (a few milligrams for solids, a single drop for liquids) directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters for routine analysis are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
The resulting spectrum will be displayed in real-time.
-
-
Data Processing and Cleaning:
-
After the scan is complete, clean the ATR crystal meticulously with solvent and a wipe.
-
Use the spectrometer software to perform an ATR correction (if required) and a baseline correction to ensure the peaks originate from a flat baseline.
-
Label the significant peaks with their wavenumbers for analysis.
-
-
Comparative Overlay:
-
Repeat steps 2-5 for each of the starting materials.
-
Use the software's overlay function to display the spectra of the product and reactants on the same axes. This visual comparison is the most effective way to identify the key transformations outlined in the data table.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 10. spectroscopyonline.com [spectroscopyonline.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of successful research. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a key building block in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to its combination of ether linkages, an aromatic system, and a halogenated alkyl chain.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, offering experimental insights and data-driven comparisons with alternative analytical methods.
The Analytical Imperative: Why Mass Spectrometry?
In the realm of organic compound characterization, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound (Molecular Weight: 321.21 g/mol , Exact Mass: 320.04119 Da), mass spectrometry is indispensable for confirming its molecular weight and unraveling its intricate fragmentation patterns, which serve as a molecular fingerprint.[2]
This guide will dissect the expected fragmentation behavior of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS).
A Tale of Two Ionization Techniques: EI vs. ESI
The choice of ionization method is paramount as it dictates the extent of fragmentation and the nature of the resulting mass spectrum.
Electron Ionization (EI): The "Hard" Approach for Unambiguous Fingerprinting
Electron Ionization is a highly energetic technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. This "hard" ionization is invaluable for creating a detailed fragmentation pattern that can be used for library matching and definitive structural confirmation.
The fragmentation of this compound under EI is predicted to be driven by several key structural features: the ether linkages, the stable aromatic rings, and the bromoalkyl chain.
A primary fragmentation pathway involves alpha-cleavage adjacent to the ether oxygen atoms. This is a common fragmentation route for ethers. The most favorable alpha-cleavage is the benzylic C-O bond fission, leading to the formation of the highly stable benzyl cation (m/z 91 ) or the tropylium ion, which is often the base peak in the spectra of benzyl-containing compounds.
Another significant fragmentation pathway is the cleavage of the C-Br bond. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units. The loss of the bromine radical will generate a prominent ion.
The aromatic rings themselves are quite stable and are expected to produce fragment ions. A characteristic peak for a phenyl group is often observed at m/z 77 .[3]
Here is a proposed fragmentation scheme:
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Structure/Identity | Notes |
| [M]+• | 320/322 | Molecular Ion | Isotopic pattern due to 79Br/81Br |
| [M-Br]+ | 241 | C16H17O2+ | Loss of Bromine radical |
| [M-C7H7]+ | 229/231 | C9H10BrO+ | Loss of Benzyl radical |
| C7H7+ | 91 | Tropylium ion | Likely base peak |
| C6H5+ | 77 | Phenyl cation | Characteristic aromatic fragment |
| C6H5O(CH2)3+ | 149 | 3-phenoxypropyl cation | Resulting from cleavage of the benzylic ether |
Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation.[4] This is particularly advantageous for confirming the molecular weight of the compound, as the protonated molecule, [M+H]+, or adducts with solvent ions (e.g., [M+Na]+) are readily observed.
For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 321/323 . To induce fragmentation and gain structural information, tandem mass spectrometry (ESI-MS/MS) is employed. In this technique, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID).
The fragmentation in ESI-MS/MS is often more predictable than in EI and proceeds through lower energy pathways. For the [M+H]+ ion of this compound, the most likely fragmentation pathways would involve the cleavage of the ether bonds.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]+ of this compound.
| Parent Ion | Predicted Fragment Ion | m/z (Monoisotopic) | Neutral Loss |
| [M+H]+ (m/z 321/323) | C9H10BrO+ | 229/231 | Toluene (C7H8) |
| [M+H]+ (m/z 321/323) | C16H16O2+ | 241 | Hydrogen Bromide (HBr) |
| [M+H]+ (m/z 321/323) | C7H7+ | 91 | 4-(3-bromopropoxy)phenol |
Beyond Mass Spectrometry: A Comparative Look at Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques. Here, we compare mass spectrometry with two common alternatives for the analysis of this compound: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Strengths for this Analyte | Limitations for this Analyte | Experimental Data Insights |
| Mass Spectrometry (EI & ESI) | - High sensitivity- Provides molecular weight- Detailed structural information from fragmentation | - Isomeric differentiation can be challenging- EI can lead to loss of molecular ion | - Confirms MW = 320/322 Da- Key fragments at m/z 91, 77, 241, 229/231 |
| NMR Spectroscopy (¹H & ¹³C) | - Unambiguous determination of molecular structure- Provides information on atom connectivity | - Lower sensitivity than MS- Requires larger sample amounts | - ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), benzylic CH₂ (δ 4.5–5.0 ppm), bromopropoxy CH₂Br (δ 3.4–3.6 ppm)[1] |
| FTIR Spectroscopy | - Identifies functional groups- Fast and non-destructive | - Provides limited structural information- Complex spectra can be difficult to interpret | - C-O-C stretches (1250–1050 cm⁻¹), aromatic C-H bends (690–900 cm⁻¹)[1] |
Experimental Protocols
Mass Spectrometry Analysis
Instrumentation:
-
EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
ESI-MS/MS: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For GC-MS, dilute the sample to a final concentration of approximately 10 µg/mL.
-
For LC-MS/MS, dilute the sample to a final concentration of approximately 1 µg/mL.
GC-MS (EI) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
LC-MS/MS (ESI) Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
Caption: Comparative workflows for GC-MS (EI) and LC-MS/MS (ESI) analysis.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound necessitates a multi-faceted analytical strategy. While NMR and FTIR provide foundational structural and functional group information, mass spectrometry offers unparalleled sensitivity and detailed fragmentation data crucial for unambiguous identification.
-
Electron Ionization (EI) provides a robust and reproducible fragmentation pattern, ideal for structural confirmation and library matching. The predicted formation of the tropylium ion at m/z 91 is a key diagnostic marker.
-
Electrospray Ionization (ESI) , particularly when coupled with tandem MS, excels in confirming the molecular weight and providing controlled fragmentation that can elucidate the connectivity of the molecule.
For researchers in drug discovery and development, a judicious combination of these techniques is the most effective approach. The "hard" ionization of EI-MS delivers a detailed molecular fingerprint, while the "soft" ionization of ESI-MS/MS confirms the molecular integrity and offers complementary structural insights. This integrated approach ensures the highest level of confidence in the identity and purity of this critical synthetic intermediate.
References
-
PubChem. (3-bromopropoxy)benzene. [Link]
-
PubChem. This compound. [Link]
-
Vallant, B., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4825. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzene. [Link]
Sources
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- 2. This compound | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene and 1-bromo-3-chloropropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of two commonly employed bifunctional electrophiles: 1-(benzyloxy)-4-(3-bromopropoxy)benzene and 1-bromo-3-chloropropane . Our analysis, grounded in fundamental principles of physical organic chemistry and supported by experimental data, will illuminate the key differences in their reactivity profiles, enabling you to make more informed decisions in your synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
A foundational understanding of the physical and structural characteristics of these two reagents is paramount to appreciating their differential reactivity.
| Property | This compound | 1-bromo-3-chloropropane |
| Molecular Formula | C₁₆H₁₇BrO₂ | C₃H₆BrCl |
| Molecular Weight | 321.21 g/mol | 157.44 g/mol |
| Appearance | White solid | Colorless liquid |
| Boiling Point | Not readily available (high) | 143.3 °C |
| Melting Point | ~53-55 °C | -58.9 °C |
| Key Reactive Moiety | Primary alkyl bromide | Primary alkyl bromide, Primary alkyl chloride |
The Decisive Factors in Reactivity: A Mechanistic Perspective
The reactivity of both this compound and 1-bromo-3-chloropropane in most applications, such as the Williamson ether synthesis or N-alkylation of amines, is predominantly governed by the principles of the bimolecular nucleophilic substitution (Sₙ2) reaction. The rate of an Sₙ2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile].[1] Several key factors influence the rate constant 'k' and thus the overall reaction rate.
Leaving Group Ability: The Bromide vs. Chloride Dichotomy
The nature of the leaving group is a critical determinant of the reaction rate in nucleophilic substitutions. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. Generally, weaker bases are better leaving groups.[2]
In the case of our two molecules of interest:
-
This compound possesses a single primary alkyl bromide.
-
1-bromo-3-chloropropane features both a primary alkyl bromide and a primary alkyl chloride.
The relative leaving group ability of the common halides follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the larger ionic radius and greater polarizability of bromide allow for better distribution of the negative charge, making it a more stable and thus better leaving group than chloride.[3]
This fundamental difference in leaving group ability dictates that the C-Br bond is significantly more reactive towards nucleophilic attack than the C-Cl bond . Consequently, in reactions with 1-bromo-3-chloropropane, selective substitution at the brominated carbon is readily achievable under controlled conditions.
Steric Hindrance: The Impact of the Substrate's Architecture
The Sₙ2 reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to a pentacoordinate transition state.[4] The facility of this attack is highly sensitive to steric hindrance around the reaction center. Bulky substituents on or near the electrophilic carbon can impede the approach of the nucleophile, thereby decreasing the reaction rate.[5]
Let's analyze the steric environment of our two electrophiles:
-
1-bromo-3-chloropropane is a small, unhindered primary alkyl halide at both reactive centers.
-
This compound , while also a primary alkyl bromide, possesses a significantly larger and more complex structure due to the benzyloxy and phenoxy moieties.
While the immediate vicinity of the electrophilic carbon in this compound is a -CH₂- group, the overall bulk of the molecule is considerably greater than that of 1-bromo-3-chloropropane. This increased steric bulk in this compound can lead to a comparatively slower reaction rate when all other factors are equal. The more sterically demanding benzyloxyphenoxypropyl group can hinder the approach of the nucleophile to the electrophilic carbon to a greater extent than the simple chloropropyl group in 1-bromo-3-chloropropane.
The following diagram illustrates the Sₙ2 reaction pathway and highlights the key factors influencing reactivity.
Caption: Factors influencing the rate of an Sₙ2 reaction.
Comparative Reactivity in Action: A Tale of Two Alkylating Agents
Based on the principles outlined above, we can predict the relative reactivity of our two target molecules.
1. 1-bromo-3-chloropropane: The Advantage of Differential Reactivity
The presence of two different halogens on the same molecule makes 1-bromo-3-chloropropane a versatile reagent for sequential alkylations. The greater lability of the C-Br bond allows for selective reaction with a nucleophile at this position, leaving the C-Cl bond intact for subsequent transformations. This is particularly valuable in the synthesis of pharmaceutical intermediates where a propyl linker with a terminal chloro group is desired.
2. This compound: A Balance of Reactivity and Functionality
This reagent is designed to introduce a benzyloxyphenoxypropyl moiety. While the primary alkyl bromide is a reactive electrophile, its reactivity is tempered by the steric bulk of the rest of the molecule. The reaction rates with this compound are generally expected to be lower than those with less hindered primary alkyl bromides.
Experimental Evidence: Insights from Analogous Systems
In a competitive reaction between bromide and chloride nucleophiles with 1-butanol (a primary alcohol) under conditions favoring an Sₙ2 mechanism, the product distribution was found to be 89.3% 1-bromobutane and 10.7% 1-chlorobutane.[3] This clearly demonstrates the superior nucleofugality (leaving group ability) of bromide compared to chloride, which translates to a faster reaction rate for alkyl bromides.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present representative experimental protocols for the Williamson ether synthesis, a cornerstone reaction where these alkylating agents are frequently employed.
Protocol 1: Synthesis of an Ether using this compound
This protocol is adapted from the synthesis of related compounds and illustrates a typical procedure for utilizing this reagent.
Objective: To synthesize an ether by reacting a phenol with this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Selective Alkylation using 1-bromo-3-chloropropane
This protocol demonstrates the selective reaction at the C-Br bond of 1-bromo-3-chloropropane with a primary amine.
Objective: To synthesize an N-(3-chloropropyl) amine via selective alkylation.
Materials:
-
Primary Amine (1.0 eq)
-
1-bromo-3-chloropropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC for the consumption of the starting amine.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting N-(3-chloropropyl) amine can be purified by column chromatography if necessary.
The following workflow diagram illustrates the decision-making process when choosing between these two alkylating agents.
Caption: Decision workflow for selecting an alkylating agent.
Conclusion
The choice between this compound and 1-bromo-3-chloropropane is a strategic one, guided by the specific requirements of the synthetic target.
-
1-bromo-3-chloropropane is the reagent of choice for introducing a three-carbon linker where sequential, selective functionalization is desired. Its high reactivity at the C-Br bond, coupled with the less reactive C-Cl handle, offers a distinct synthetic advantage.
-
This compound is a specialized reagent for the direct incorporation of a benzyloxyphenoxypropyl group. While its reactivity is generally lower due to increased steric hindrance, it provides an efficient route to complex ethers and related structures.
A thorough understanding of the principles of Sₙ2 reactions, particularly the roles of the leaving group and steric effects, is essential for predicting the outcome and optimizing the conditions for reactions involving these versatile alkylating agents.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Odinity. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
ChemistNATE. (2022, January 31). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Sci-Hub. (1990). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Synthesis, 1990(11), 1069–1071. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Retrieved from [Link]
-
Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
Analytice. (n.d.). 1-Bromo-3-chloropropane - analysis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]
-
National Institutes of Health. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]
-
MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]
-
Quora. (2023, March 23). A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product?. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
